Salicin
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Gardenia jasminoides, Itoa orientalis, and other organisms with data available.
structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMICBWJRZIBI-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883326 | |
| Record name | Salicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
40 mg/mL at 25 °C | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138-52-3 | |
| Record name | Salicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicin [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | salicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Salicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-o-tolyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649620TBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Salicin in Inflammatory Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicin, a natural compound found in willow bark, has long been recognized for its anti-inflammatory and analgesic properties. Historically used as a precursor to the synthesis of acetylsalicylic acid (aspirin), this compound itself and its metabolites, primarily salicylic acid, exert significant modulatory effects on key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory actions of this compound, with a focus on its impact on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, its role in cyclooxygenase (COX) enzyme regulation, and its capacity to mitigate oxidative stress. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The therapeutic use of willow bark, a natural source of this compound, for pain and inflammation dates back centuries[1]. This compound is a prodrug that is metabolized in the body to salicylic acid, the primary active compound responsible for its anti-inflammatory effects[2][3]. However, emerging evidence suggests that other components of willow bark extract may act synergistically with salicylic acid to produce its therapeutic benefits[4][5]. This guide will dissect the intricate molecular mechanisms through which this compound and its derivatives modulate inflammatory pathways.
Pharmacokinetics and Metabolism
Upon oral administration, this compound is hydrolyzed in the gastrointestinal tract and liver to its aglycone, salicyl alcohol, which is then oxidized to salicylic acid[2][3].
Peak serum levels of salicylic acid are typically reached within two hours of oral administration of willow bark extract[2][3]. The bioavailability of salicylic acid from this compound is a critical factor in its therapeutic efficacy.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of this compound are multifaceted, involving the modulation of several key signaling pathways and molecular targets.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Salicylic acid has been demonstrated to inhibit the activation of the NF-κB pathway[4][6][7]. This inhibition is thought to occur through the suppression of IKK activity, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis, as well as the inflammatory response. Studies have shown that this compound and its derivatives can modulate MAPK signaling. Specifically, this compound has been found to inhibit the activation of the ERK pathway, which can contribute to its anti-angiogenic and anti-inflammatory effects[8][9].
Regulation of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key to the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. While acetylsalicylic acid (aspirin) irreversibly inhibits both COX-1 and COX-2, salicylic acid is considered a weak direct inhibitor of COX activity in vitro[1]. Instead, a primary mechanism of action for salicylic acid is the suppression of COX-2 gene expression, thereby reducing the production of pro-inflammatory prostaglandins at the transcriptional level.
Reduction of Reactive Oxygen Species (ROS)
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, plays a significant role in the inflammatory process. This compound has been shown to reduce the production of ROS, which may contribute to its anti-inflammatory and anti-angiogenic properties[8][9].
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and clinical studies on the anti-inflammatory effects of this compound and willow bark extract.
Table 1: In Vitro Anti-inflammatory Activity of Willow Bark Extract
| Parameter | Cell Type | Inducer | Willow Bark Extract Concentration | % Inhibition / IC50 | Reference |
| PGE2 Release | Human Monocytes | LPS | IC50: 47 µg/mL | 50% | [10] |
| TNF-α Release | Human Monocytes | LPS | IC50: 180 µg/mL | 50% | [10] |
| IL-1β Release | Human Monocytes | LPS | IC50: 33 µg/mL | 50% | [10] |
| IL-6 Release | Human Monocytes | LPS | IC50: 86 µg/mL | 50% | [10] |
Table 2: Clinical Efficacy of Willow Bark Extract in Arthritis
| Study | Condition | Daily this compound Dose | Duration | Outcome Measure | Result | Reference |
| Schmid et al., 2001 | Osteoarthritis | 240 mg | 2 weeks | WOMAC Pain Score | 14% reduction vs. 2% increase with placebo | [2] |
| Vlachojannis et al., 2009 | Musculoskeletal Pain | up to 240 mg | up to 6 weeks | Pain Relief | Moderate evidence of effectiveness for low back pain | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory mechanisms.
In Vitro LPS-Induced Inflammation in Macrophages
This protocol describes a typical in vitro experiment to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Plating: Cells are seeded into 24-well or 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours for cytokine measurements).
-
Supernatant Collection: The cell culture supernatant is collected and stored at -80°C for subsequent analysis of secreted cytokines.
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Analysis:
-
ELISA: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the collected supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot: The cell lysates are used to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-ERK) by Western blotting.
-
RT-qPCR: Total RNA is extracted from the cells, and the mRNA expression levels of pro-inflammatory genes (Tnf, Il6, Il1b, Ptgs2 for COX-2) are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to inflammatory stimuli and the inhibitory effect of this compound.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in DMEM with 10% FBS. Cells are seeded in 24-well plates and co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, the cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction of NF-κB activity is calculated relative to the unstimulated control.
Conclusion
This compound, through its active metabolite salicylic acid, exerts a potent and multi-pronged anti-inflammatory effect. Its ability to inhibit the NF-κB and MAPK signaling pathways, suppress the expression of the pro-inflammatory enzyme COX-2, and reduce oxidative stress underscores its therapeutic potential for a wide range of inflammatory conditions. The data presented in this technical guide highlight the key molecular mechanisms and provide a foundation for further research and development of this compound and willow bark extracts as valuable anti-inflammatory agents. The detailed experimental protocols offer a practical resource for scientists investigating the intricate interplay between this compound and inflammatory pathways. Further exploration into the synergistic effects of other compounds within willow bark and the identification of additional molecular targets will continue to refine our understanding of this ancient yet powerful natural remedy.
References
- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 2. Pharmacokinetics of this compound after oral administration of a standardised willow bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of the willow bark extract STW 33-I (Proaktiv(®)) in LPS-activated human monocytes and differentiated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Willow bark extract increases antioxidant enzymes and reduces oxidative stress through activation of Nrf2 in vascular endothelial cells and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory this compound Derivatives from the Barks of Salix tetrasperma. | Semantic Scholar [semanticscholar.org]
- 8. This compound, an extract from white willow bark, inhibits angiogenesis by blocking the ROS-ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of an ethanolic salix extract on the release of selected inflammatory mediators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A systematic review on the effectiveness of willow bark for musculoskeletal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of an Analgesic: A Technical Guide to Salicin Biosynthesis in Salix Species
For Immediate Release
[CITY, State] – [Date] – A comprehensive whitepaper has been released today, offering an in-depth technical guide on the biosynthesis of salicin in Salix (willow) species. This document provides researchers, scientists, and drug development professionals with a detailed overview of the metabolic pathways, key enzymes, and experimental methodologies central to the formation of this medicinally important compound.
This compound and its derivatives, the salicylates, have a long history in medicine, culminating in the development of aspirin. Understanding the intricate biosynthetic machinery within willow trees that produces these compounds is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics. This guide synthesizes current research to present a cohesive picture of this compound biosynthesis, from primary metabolites to the final glycosylated product.
Introduction to Salicinoids
Salicinoids are a class of phenolic glycosides characteristic of the Salicaceae family, which includes willows (Salix) and poplars (Populus).[1][2] These compounds serve as a defense mechanism for the plant against herbivores and pathogens.[3] The core structure of salicinoids consists of a salicyl alcohol glucoside, which can be further acylated with various acids.[1][2] this compound itself is an alcoholic β-glucoside, and its biological and medicinal properties are of significant interest.[2]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is an intricate process that originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[4][5][6] Although the complete pathway is still under investigation and considered by some to be enigmatic, significant progress has been made in elucidating key steps.[1][2] The proposed pathway can be broadly divided into several stages:
-
Formation of Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).[4]
-
Chain Shortening and Hydroxylation: Following the formation of cinnamic acid, a series of reactions, including ortho-hydroxylation and a β-oxidation-like process, are thought to occur.[4][6][7] This leads to the shortening of the carbon side chain and the introduction of a hydroxyl group at the ortho position of the benzene ring, eventually forming salicyl alcohol, the aglycone precursor of this compound.[4][7]
-
Glucosylation: The final and critical step is the glucosylation of salicyl alcohol. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group of salicyl alcohol to form this compound.[4][7][8]
Several key intermediates have been identified or proposed in this pathway, including salicyl benzoate, salicylaldehyde, and 2-hydroxycinnamic acid.[1][2] The discovery of salicyl benzoate UDP-glycosyltransferase suggests a potential alternative route where salicyl benzoate is first glucosylated.[1]
Key Enzymes in this compound Biosynthesis
The most well-characterized enzymes in the this compound biosynthetic pathway are the UDP-glycosyltransferases (UGTs). Several specific UGTs have been identified in Salix and Populus species that are involved in the glucosylation of salicyl alcohol and its derivatives.
-
UGT71L1: This enzyme has been identified as a key player in salicinoid biosynthesis.[1][2] Studies have shown that it can glucosylate salicyl benzoate, salicylaldehyde, and 2-hydroxycinnamic acid.[1][2] Knockout studies using CRISPR/Cas9 have confirmed its central role in the biosynthesis of major salicinoids.[2][9]
-
UGT78M1: This UGT is another candidate enzyme in the pathway, although its precise in vivo role is yet to be fully determined.[1][2]
-
SpUGT71L2 and SpUGT71L3: These isozymic glycosyltransferases from Salix purpurea have been shown to function in the glucosylation of ortho-substituted phenols, with salicyl-7-benzoate being the best substrate in vitro.
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key intermediates and enzymes.
Quantitative Data on this compound Biosynthesis
The concentration of this compound and its derivatives can vary significantly between different Salix species, as well as depending on the age of the plant and the season of collection.[10] This variation has important implications for the selection of high-yielding species for medicinal and commercial purposes.
| Parameter | Value | Species | Notes | Reference |
| This compound Content (% dry weight of bark) | ||||
| 0.04% - 12.06% | Various Salix species | Content is generally higher in 2-year-old willows and in autumn. | [10] | |
| 1.21% - 1.87% | Salix alba | [11] | ||
| 10.05% | Salix purpurea cl. 04132 | [12] | ||
| 2.675% (w/w) | Salix babylonica (female bark) | [8] | ||
| Salicinoid Concentration (mg/g extract) | ||||
| 2.0 - 20.1 mg/g | Various Salix species (leaf extracts) | S. purpurea showed the highest concentration. | [12] | |
| Enzyme Kinetics (UGT71L1) | ||||
| Km for Salicyl Benzoate | 29.3 µM (at pH 7.5) | Populus trichocarpa | [1] |
Experimental Protocols for Studying this compound Biosynthesis
A variety of experimental techniques are employed to investigate the biosynthesis of this compound. These methods are crucial for identifying new enzymes, elucidating pathway intermediates, and understanding the regulation of salicinoid production.
Metabolite Analysis using HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for the qualitative and quantitative analysis of this compound and other salicinoids in plant extracts.[10][12][13]
-
Sample Preparation: Bark or leaf tissue is typically dried, ground, and extracted with a polar solvent such as methanol or ethanol, often with the aid of ultrasonication or microwave-assisted extraction.[14][15]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[13][16] The mobile phase often consists of a mixture of water, methanol, and an acid (e.g., formic acid or phosphoric acid) to ensure good peak shape.[8][13]
-
Detection: A Diode Array Detector (DAD) or a UV detector set to a wavelength around 270 nm is used for quantification.[8] Mass spectrometry provides structural information and allows for the identification of novel or low-abundance compounds.[13]
UDP-Glycosyltransferase (UGT) Enzyme Assays
Enzyme assays are essential for characterizing the activity and substrate specificity of UGTs involved in this compound biosynthesis.
-
Recombinant Enzyme Expression: The gene encoding the UGT of interest is cloned and expressed in a heterologous system, such as E. coli, to produce a purified enzyme.
-
Assay Reaction: The assay mixture typically contains the purified enzyme, a buffer solution, the acceptor substrate (e.g., salicyl alcohol or salicyl benzoate), and the sugar donor, UDP-glucose.
-
Product Detection: The formation of the glucosylated product (this compound or its derivative) is monitored over time using HPLC.[17] Alternatively, a coupled-enzyme assay can be used to detect the release of UDP, the by-product of the reaction, often through a bioluminescent method.[18]
Genetic and Molecular Biology Techniques
Modern molecular biology techniques are powerful tools for functional genomics in Salix and for elucidating the roles of specific genes in the salicinoid pathway.
-
Transcriptomics and Co-expression Analysis: By analyzing the transcriptome of Salix tissues that are actively producing salicinoids, researchers can identify candidate genes that are co-expressed with known pathway genes.[1]
-
CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system has been successfully used to knock out specific genes, such as UGT71L1, in Populus and has been demonstrated to be functional in Salix protoplasts.[2][4] This allows for the direct investigation of a gene's function in vivo.[9]
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for the identification and characterization of a candidate enzyme in the this compound biosynthetic pathway.
Future Directions and Conclusion
While significant strides have been made in understanding the biosynthesis of this compound in Salix species, further research is needed to fully elucidate the entire pathway, particularly the early steps involving the conversion of cinnamic acid to salicyl alcohol. The identification and characterization of the enzymes responsible for these transformations will provide a more complete picture of this important metabolic network.
The application of advanced techniques such as single-cell metabolomics and proteomics, combined with powerful gene editing tools, will undoubtedly accelerate the discovery of the remaining pathway components. A complete understanding of this compound biosynthesis will not only be of academic interest but will also open up new avenues for the metabolic engineering of high-value medicinal compounds in plants and microbial systems.[19]
This technical guide provides a solid foundation for researchers in the field and highlights the exciting opportunities that lie ahead in unraveling the complexities of this compound biosynthesis.
References
- 1. utupub.fi [utupub.fi]
- 2. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plantae.org [plantae.org]
- 4. Protoplast-Based Transient Expression and Gene Editing in Shrub Willow (Salix purpurea L.) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Engineering of Escherichia coli for High-Level Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CONTENT FROM SALIX ALBA L. AND SALIX PURPUREA L. EXTRACTS AND ITS ANTIBACTERIAL EFFECTS [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of high-performance liquid chromatography for research of this compound in bark of different varieties of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. HPLC-MS/MS analysis of willow bark extracts contained in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. promega.co.uk [promega.co.uk]
- 19. Engineering a novel pathway for efficient biosynthesis of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Salicin and Its In Vivo Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism and degradation of salicin, a natural compound found in willow bark and other plants. This compound has long been recognized for its anti-inflammatory and analgesic properties, which are primarily attributed to its metabolic conversion to salicylic acid. This document details the metabolic pathway of this compound, the pharmacokinetics of its key metabolites, and the signaling pathways modulated by these compounds. Experimental protocols for the analysis of this compound and its degradation products, as well as for the investigation of its mechanisms of action, are also provided.
In Vivo Metabolism and Degradation of this compound
Upon oral administration, this compound undergoes a multi-step metabolic process, primarily initiated by hydrolysis in the intestine and further metabolism in the liver. This compound itself is considered a prodrug, with its therapeutic effects being mediated by its downstream metabolites.[1]
The primary metabolic pathway of this compound is as follows:
-
Hydrolysis to Saligenin: In the lower intestine, gut microbiota hydrolyze the β-glycosidic bond of this compound, releasing saligenin (salicyl alcohol) and glucose.[2]
-
Oxidation to Salicylic Acid: Following absorption, saligenin is oxidized in the blood and liver to form the pharmacologically active compound, salicylic acid.[3]
-
Further Metabolism of Salicylic Acid: Salicylic acid is then further metabolized into several compounds, primarily salicyluric acid (a glycine conjugate), gentisic acid (a hydroxylated derivative), and salicyl phenolic and acyl glucuronides.[4][5] These metabolites are then predominantly excreted in the urine.
The following diagram illustrates the in vivo degradation pathway of this compound.
References
- 1. Pharmacokinetics of this compound after oral administration of a standardised willow bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fyn Activation of mTORC1 Stimulates the IRE1α-JNK Pathway, Leading to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of Salicin and its Metabolites with Cyclooxygenase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicin, a natural β-glycoside derived from willow bark, has a long history in traditional medicine for its anti-inflammatory, analgesic, and antipyretic properties. Its therapeutic effects are primarily attributed to its in vivo conversion to salicylic acid, the active metabolite that directly and indirectly modulates the activity of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth examination of the molecular interactions between this compound, and principally salicylic acid, and the COX-1 and COX-2 isoforms. We will dissect the dual mechanisms of action, present quantitative inhibitory data, detail relevant experimental protocols, and illustrate the key signaling pathways involved.
Metabolism of this compound to Salicylic Acid
This compound itself is considered a prodrug.[1][2] Upon oral ingestion, it remains largely intact in the upper gastrointestinal tract, minimizing the gastric irritation commonly associated with direct administration of acidic nonsteroidal anti-inflammatory drugs (NSAIDs).[3] In the lower intestine, gut bacteria hydrolyze this compound into saligenin (salicyl alcohol) and glucose.[1][4] Saligenin is then absorbed and subsequently oxidized in the liver and blood to form the pharmacologically active compound, salicylic acid.[2][5] This metabolic conversion is a critical step for its therapeutic efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stanfordchem.com [stanfordchem.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]
Salicin as a Natural Precursor to Salicylic Acid: A Technical Guide
Introduction
Salicin, a naturally occurring β-glucoside, has been recognized for centuries for its medicinal properties, historically sourced from the bark of willow trees (Salix species).[1][2] It serves as a natural prodrug, metabolically converted into the well-known anti-inflammatory and analgesic agent, salicylic acid.[3][4] This technical guide provides an in-depth exploration of this compound, covering its biosynthesis, natural abundance, conversion to salicylic acid, and the subsequent pharmacological signaling pathways. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support further investigation and application.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is intrinsically linked to the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[5][6] Through a series of enzymatic steps including deamination, ortho-hydroxylation, β-oxidation, and glucosylation, L-phenylalanine is converted into this compound.[5] Plants utilize two primary pathways to synthesize salicylic acid: one starting from isochorismate and the other from phenylalanine via cinnamate.[7][8] The latter pathway is also foundational for the production of this compound.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound and its derivatives varies significantly among different species of the Salix genus and is also influenced by factors such as the age of the plant and the time of collection.[9][10] The bark is generally the most concentrated source. According to the European Pharmacopoeia, willow bark used for medicinal purposes should contain a minimum of 1.5% total salicylic derivatives, calculated as this compound.[9][11]
| Plant Source | Part | This compound Content (% w/w) | Reference |
| Salix alba | Bark | 0.5 - 4.3 | [6][9] |
| Salix fragilis | Bark | 1 - 10 | [9] |
| Salix purpurea | Bark | 4 - 10.05 | [9][10] |
| Salix daphnoides | Bark | > 4 | [9] |
| Populi gemmae (Poplar buds) | Buds | 0.351 - 0.366 | [12] |
| Ulmariae folium (Meadowsweet) | Leaf | Not a primary source of this compound, but rich in salicylic acid (0.295-0.487%) | [12] |
Extraction and Conversion of this compound to Salicylic Acid
This compound acts as a prodrug that is converted into the active compound, salicylic acid, through hydrolysis and subsequent oxidation.[3] This conversion can be achieved through chemical methods, enzymatic reactions, or metabolic processes within the human body.
Experimental Protocols
Protocol 1: Extraction of this compound from Willow Bark This protocol is adapted from methodologies used for analyzing natural products.[12][13]
-
Preparation : Dry the willow bark and grind it into a fine powder.
-
Extraction : Macerate 2g of the powdered bark with 20 mL of 70% ethanol.
-
Heating : Heat the mixture in a water bath at 80°C for 30 minutes to facilitate extraction.
-
Separation : Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Collection : Decant and collect the supernatant, which contains the this compound extract. For analytical purposes, filter the supernatant through a 0.45 µm filter before injection into an HPLC system.[12]
Protocol 2: Acid Hydrolysis of this compound This protocol outlines the chemical conversion of this compound to its aglycone, salicyl alcohol (saligenin).[12][14]
-
Reaction Setup : To the ethanolic extract from Protocol 1, add an equal volume of 2 M hydrochloric acid.
-
Heating : Heat the acidic solution at 80°C for 60 minutes in a water bath to induce hydrolysis of the glycosidic bond.
-
Neutralization : After cooling, carefully neutralize the solution with a suitable base (e.g., sodium hydroxide) if required for subsequent steps.
-
Analysis : The resulting solution contains salicyl alcohol and glucose, which can be further analyzed or used for oxidation to salicylic acid.
Protocol 3: Enzymatic Hydrolysis of this compound This protocol uses the enzyme β-glucosidase (emulsin) for a more specific hydrolysis.[14][15]
-
Solution Preparation : Prepare a 4% aqueous solution of purified this compound or this compound extract.
-
Enzyme Addition : Add β-glucosidase (e.g., from almonds) to the this compound solution. The optimal enzyme concentration should be determined empirically.
-
Incubation : Incubate the mixture at a controlled temperature (e.g., 35°C) and pH (near neutral) for a time sufficient to achieve complete hydrolysis. The reaction progress can be monitored using polarimetry or chromatography.
-
Reaction Termination : Terminate the reaction by boiling the solution to denature the enzyme. The products are salicyl alcohol and glucose.[15]
Pharmacokinetics and Metabolism in Humans
Upon oral administration, this compound is not absorbed in the upper gastrointestinal tract but is transported to the lower intestine.[3] There, gut bacteria hydrolyze it into salicyl alcohol (saligenin).[3] After absorption, saligenin is oxidized in the blood and liver to form salicylic acid, the pharmacologically active compound.[3][4] This gradual conversion process contributes to a slower onset of action compared to direct administration of salicylic acid or aspirin and may explain its lower incidence of gastric irritation.[3][4]
| Parameter | Value | Condition | Reference |
| Peak Serum Level (Salicylic Acid) | 1.2 mg/L (average) | Oral dose of willow bark extract equivalent to 240 mg this compound | [16][17] |
| Time to Peak Level | < 2 hours | Oral dose of willow bark extract equivalent to 240 mg this compound | [16][17] |
| Major Serum Metabolite | Salicylic Acid | 86% of total salicylates | [16][17] |
| Other Serum Metabolites | Salicyluric Acid, Gentisic Acid | 10% and 4% of total salicylates, respectively | [16][17] |
| Bioavailability Equivalence | AUC equivalent to 87 mg acetylsalicylic acid | Oral dose of willow bark extract equivalent to 240 mg this compound | [16][17] |
Pharmacological Action of Salicylic Acid
The anti-inflammatory, analgesic, and antipyretic effects of salicylic acid are primarily attributed to its ability to modulate inflammatory signaling pathways. While its derivative, acetylsalicylic acid (aspirin), irreversibly inhibits cyclooxygenase (COX) enzymes, salicylic acid is a weaker COX inhibitor.[18] However, it effectively downregulates the expression of COX-2 by inhibiting the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[5][19] This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Analytical Methods
Protocol 4: High-Performance Liquid Chromatography (HPLC) for this compound and Salicylic Acid This protocol provides a method for the simultaneous identification and quantification of this compound and salicylic acid in extracts.[12][20][21]
-
Instrumentation : An HPLC system equipped with a UV or fluorescence detector.
-
Column : A reverse-phase C18 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).[20]
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a linear gradient starting at 5% acetonitrile in water for 2 minutes, followed by an isocratic elution with 25% acetonitrile for 3 minutes.[12] An alternative is an isocratic mobile phase of methanol and 0.01 M KH2PO4 buffer (pH 4.0) at a ratio of 15:85 (v/v).[20]
-
Flow Rate : 1.0 mL/min.[12]
-
Injection Volume : 10 µL.[12]
-
Detection :
-
Quantification : Identify and quantify this compound and salicylic acid by comparing the retention times and peak areas of the samples to those of certified reference standards run under the same conditions. Retention times are typically around 2.2 min for this compound and 4.8 min for salicylic acid under specific conditions.[21]
Conclusion
This compound stands as a pivotal natural compound, bridging traditional herbal medicine with modern pharmacology. Its role as a biological precursor to salicylic acid provides a compelling model for prodrug development, offering potential therapeutic benefits with a favorable safety profile compared to its synthetic counterparts. The methodologies and data presented in this guide offer a comprehensive technical foundation for researchers to explore the extraction, conversion, and application of this compound, fostering innovation in the development of new anti-inflammatory and analgesic agents.
References
- 1. Salicylic acid - Wikipedia [en.wikipedia.org]
- 2. The difference between this compound and salicylic acid - Knowledge [nutragreen-extracts.com]
- 3. researchgate.net [researchgate.net]
- 4. stanfordchem.com [stanfordchem.com]
- 5. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fitoterapia.net [fitoterapia.net]
- 10. researchgate.net [researchgate.net]
- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Sciencemadness Discussion Board - extraction of this compound from willow bark - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The enzymatic decomposition of this compound and its derivatives obtained from Salicaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound after oral administration of a standardised willow bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Salicylic acid signaling network [bioinfo.bti.cornell.edu]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. [Determination of this compound in extract of willow bark by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Genesis of a Wonder Drug: A Historical and Technical Perspective on the Discovery of Salicin
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal historical discoveries that led to the isolation and initial characterization of salicin, the natural precursor to aspirin. By examining the nascent experimental techniques of the 19th century, we gain a deeper appreciation for the foundations of modern pharmacology and drug development. This document provides a technical summary of the early chemical investigations, including available quantitative data, reconstructed experimental protocols, and visualizations of the key pathways and workflows.
From Ancient Remedy to Crystalline Isolate: A Timeline of Discovery
The use of willow bark for its medicinal properties dates back millennia, with ancient civilizations recognizing its analgesic and antipyretic effects. However, the scientific journey to understand its active component began in earnest in the 18th and 19th centuries, driven by the burgeoning field of chemistry.
1763: The First Clinical Investigation Reverend Edward Stone, a clergyman in England, conducted and reported the first documented clinical study on the effects of willow bark in treating fevers.[1] His work, presented to the Royal Society, laid the groundwork for future chemical investigations by providing empirical evidence of the bark's therapeutic efficacy.
1828: The Initial Isolation of this compound Johann Andreas Buchner, a German pharmacist, is credited with the first isolation of an impure, yellowish, bitter-tasting substance from willow bark, which he named "this compound" after the Latin name for willow, Salix.[1][2][3][4][5] Buchner's initial attempts did not yield a completely pure compound.[2][3]
1829: Purification and Crystalline Form The French pharmacist Henri Leroux succeeded in obtaining a purer, crystalline form of this compound.[4][6][7] His work marked a significant step forward in the purification of this active principle.
1838: Elucidation of the Chemical Pathway to Salicylic Acid The Italian chemist Raffaele Piria made a crucial breakthrough by elucidating the chemical nature of this compound.[2][4][6][7][8] He demonstrated that this compound could be chemically broken down (hydrolyzed) into a sugar (glucose) and an aromatic component, which he identified as salicyl alcohol.[6] Piria then successfully oxidized salicyl alcohol to produce salicylic acid, a more potent derivative.[2][6]
Quantitative Data from Early this compound Extraction
Detailed quantitative records from the earliest experiments are scarce. However, a significant piece of data comes from the work of Henri Leroux in 1829, which provides insight into the yield of this compound from willow bark using the methods of the time.
| Researcher | Year | Starting Material | Amount of Starting Material | Amount of this compound Obtained | Calculated Yield (%) |
| Henri Leroux | 1829 | Willow Bark | 1.5 kg | ~30 g | ~2.0% |
Reconstructed Experimental Protocols of the 19th Century
While the original publications from the 19th century often lack the detailed, step-by-step methodologies standard in modern scientific literature, it is possible to reconstruct the likely experimental protocols based on historical accounts and the chemical knowledge of the era.
Protocol 1: Isolation of this compound from Willow Bark (A Reconstruction of Leroux's Method)
Objective: To extract and purify this compound from willow bark.
Materials:
-
Dried and powdered willow bark (Salix alba)
-
Water
-
Lead (II) acetate solution (also known as sugar of lead)
-
Hydrogen sulfide gas
-
Ethanol
-
Animal charcoal (activated carbon)
-
Filtration apparatus (e.g., linen or paper filters)
-
Evaporation apparatus (e.g., a shallow dish over a water bath)
Methodology:
-
Extraction: The powdered willow bark was likely boiled in a large volume of water to create an aqueous extract. This decoction would contain this compound, tannins, and other water-soluble components.
-
Precipitation of Impurities: The aqueous extract was then treated with a solution of lead (II) acetate. This would cause the precipitation of tannins and other impurities as insoluble lead salts.
-
Filtration: The mixture was filtered to remove the precipitated impurities, leaving a solution containing this compound and excess lead salts.
-
Removal of Excess Lead: Hydrogen sulfide gas was bubbled through the filtrate. This would react with the excess lead ions to form insoluble lead sulfide, which would precipitate out of the solution.
-
Second Filtration: The solution was filtered again to remove the precipitated lead sulfide.
-
Decolorization and Concentration: The resulting clear solution was likely treated with animal charcoal to remove residual coloring matter and then concentrated by gentle evaporation.
-
Crystallization: The concentrated solution was allowed to cool slowly, promoting the crystallization of this compound. The crystals were then collected.
-
Recrystallization (Optional): For further purification, the collected crystals could be redissolved in hot ethanol or water and then recrystallized to obtain a purer final product.
Protocol 2: Conversion of this compound to Salicylic Acid (A Reconstruction of Piria's Method)
Objective: To hydrolyze this compound and then oxidize the resulting product to salicylic acid.
Materials:
-
Purified this compound
-
A dilute acid (e.g., sulfuric acid or hydrochloric acid) for hydrolysis
-
An oxidizing agent (e.g., potassium dichromate and sulfuric acid, or another suitable oxidant of the era)
-
Distillation and reflux apparatus
-
Crystallization vessels
Methodology:
Part A: Hydrolysis of this compound
-
Acid Hydrolysis: this compound was dissolved in water, and a dilute acid was added. The mixture was then heated, likely under reflux, to facilitate the hydrolysis of the glycosidic bond. This reaction would break down this compound into glucose and salicyl alcohol.
Part B: Oxidation of Salicyl Alcohol
-
Oxidation: The salicyl alcohol produced in the hydrolysis step was then subjected to oxidation. A common oxidizing agent of the time, such as a mixture of potassium dichromate and sulfuric acid, would have been added to the solution.
-
Reaction Conditions: The reaction mixture was likely heated to drive the oxidation of the primary alcohol group of salicyl alcohol to a carboxylic acid group, forming salicylic acid.
-
Isolation and Purification: Upon completion of the reaction, the mixture was cooled. Salicylic acid, being less soluble in cold water than the other components, would precipitate out. The crude salicylic acid could then be collected by filtration and purified by recrystallization from hot water or another suitable solvent.
Visualizing the Historical Discoveries
To better understand the logical flow and chemical transformations described, the following diagrams have been generated using Graphviz.
Caption: A timeline of the key milestones in the discovery of this compound.
Caption: The chemical pathway from this compound to salicylic acid as elucidated by Piria.
Caption: A generalized workflow for the extraction and purification of this compound in the 19th century.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Salicylic acid - Wikipedia [en.wikipedia.org]
- 3. Salicylic acid [medbox.iiab.me]
- 4. History of aspirin - Wikipedia [en.wikipedia.org]
- 5. dokumen.pub [dokumen.pub]
- 6. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Real Wonder Drug: How Aspirin Came into Being | United Academics Magazine [ua-magazine.com]
Salicin's Role in Plant Defense Mechanisms: A Technical Guide
Abstract: Salicin and its derivatives, collectively known as salicylates or phenolic glycosides, represent a cornerstone of the chemical defense arsenal in many plant species, particularly within the Salicaceae family (e.g., willows and poplars). This technical guide provides an in-depth examination of the biosynthesis, activation, and signaling mechanisms through which this compound contributes to plant immunity against a range of biotic threats, primarily herbivory. We detail the conversion of the pro-toxin this compound into the biologically active hormone salicylic acid, a key regulator of local and systemic acquired resistance (SAR). This document summarizes quantitative data on salicylate induction, presents detailed experimental protocols for their analysis, and provides visual representations of the core biochemical and signaling pathways. This guide is intended for researchers in plant science, chemical ecology, and professionals in drug discovery seeking to understand and leverage these natural defense systems.
Biosynthesis of this compound
This compound is a secondary metabolite synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[1] While the complete enzymatic pathway is still under investigation, key steps have been elucidated. The process involves the conversion of L-phenylalanine to trans-cinnamic acid, which then undergoes a series of modifications, including β-oxidation and hydroxylation, to form a salicyl moiety precursor like benzoic acid.[1][2] This precursor is then glycosylated, where a glucose molecule is attached, to form this compound.[1] This biosynthetic route ensures the production of the stable, non-toxic glucoside for storage within the plant cell, typically in the vacuole.
Mechanism of Action: A Two-Component Defense
This compound itself is relatively benign; its defensive capability relies on a two-component activation system, a common strategy in plants to prevent autotoxicity.[3][4] The system consists of the stored pro-toxin (this compound) and an activating enzyme (β-glucosidase). These components are spatially segregated within the plant tissues. When an herbivore feeds on the plant, the cellular compartmentalization is disrupted, bringing this compound into contact with β-glucosidases.[4]
The enzyme hydrolyzes the β-glycosidic bond in this compound, releasing glucose and an unstable aglycone, salicyl alcohol (also known as saligenin).[5] Salicyl alcohol can then be oxidized to form salicylaldehyde and the potent defense hormone, salicylic acid (SA).[5] Salicylates, particularly salicylaldehyde, can act as feeding deterrents or toxins to many generalist herbivores.[6]
Salicylic Acid (SA) Signaling in Plant Defense
The production of salicylic acid from this compound hydrolysis is a critical step that initiates a broader, more robust defense response. SA is a key signaling molecule that regulates both local and systemic immunity.[7][8]
Upon accumulation, SA binds to various receptor proteins, with the NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1) being a master regulator.[9][10] In an unstressed state, NPR1 exists as an oligomer in the cytoplasm. SA accumulation leads to a change in the cellular redox state, causing the monomerization of NPR1.[11] These monomers translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a large suite of defense-related genes, including Pathogenesis-Related (PR) genes.[11] This response, known as Systemic Acquired Resistance (SAR), primes the entire plant for enhanced resistance against future attacks from a broad spectrum of pathogens and certain insects.[12][13]
Furthermore, SA signaling often acts antagonistically with the jasmonic acid (JA) signaling pathway, which is typically induced by chewing insects and necrotrophic pathogens.[14][15] This crosstalk allows the plant to fine-tune its defensive strategy based on the specific threat encountered.
Quantitative Data on Salicinoid Induction
Herbivore attack typically induces an increase in the concentration of this compound and related phenolic glycosides in plant tissues. This induced response serves to deter further feeding and can prime the plant for future attacks.[16] The baseline and induced levels of these compounds can vary significantly between plant species, genotypes, and environmental conditions.
Table 1: Salicinoid Concentrations in Response to Herbivory
| Plant Species | Herbivore | Tissue | Treatment | This compound Conc. (mg/g dry wt) | Salicortin Conc. (mg/g dry wt) | Reference |
|---|---|---|---|---|---|---|
| Populus nigra (Black Poplar) | Lymantria dispar (caterpillar) | Leaves | Control | ~2.5 | ~12.5 | [17] |
| Populus nigra (Black Poplar) | Lymantria dispar (caterpillar) | Leaves | Aboveground Damage | ~3.0 | ~17.5 | [17] |
| Salix orestera (Sierra Willow) | Chrysomela aenicollis (beetle) | Leaves | Field Observation | 0.5 - 50+ | Not Reported |[18] |
Table 2: this compound Content in Different Salix Species
| Plant Species | Tissue | Extraction Method | This compound Content (µg/mL of extract) | Reference |
|---|---|---|---|---|
| Salix alba | Bark | Ethanolic Extract | 4300 | [19] |
| Salix purpurea | Bark | Ethanolic Extract | 1167 |[19] |
Experimental Protocols
The accurate quantification of this compound and its derivatives is crucial for studying plant defense mechanisms. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common and robust methods for this purpose.
General Experimental Workflow
A typical workflow for analyzing salicinoids involves sample collection, extraction of the compounds, separation and detection via chromatography, and finally, data analysis.
Protocol: Extraction and HPTLC Quantification of this compound
This protocol is adapted from methodologies described for the analysis of this compound in willow bark.[20]
-
Standard Preparation: Prepare a standard solution by dissolving 10 mg of pure this compound in 5 mL of a methanol-water (1:1) solution.
-
Sample Extraction:
-
Weigh 500 mg of dried, powdered plant material (e.g., willow bark).
-
Perform triplicate extractions, each with 25 mL of methanol-water (1:1) for 20 minutes with agitation.
-
Pool the extracts, filter to remove solid debris, and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried residue in a known volume (e.g., 5 mL) of methanol-water (1:1).
-
-
Purification (Optional but Recommended):
-
Use a solid-phase extraction (SPE) C18 column, pre-washed with methanol.
-
Apply the sample solution to the column to remove non-polar impurities.
-
Collect the eluate containing this compound.
-
-
HPTLC Analysis:
-
Plate: Use a 20 x 10 cm silica gel 60 HPTLC plate.
-
Application: Apply known volumes of the standard and sample solutions as bands onto the plate.
-
Mobile Phase: A suitable mobile phase for separation might be a mixture of ethyl acetate, methanol, and water. The exact ratio may require optimization.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase. A double or triple migration may be necessary for optimal separation.[20]
-
Detection: After drying the plate, visualize the bands under UV light at 254 nm.
-
-
Quantification:
-
Use a densitometer to scan the plate and measure the peak area of the this compound bands from both the standard and sample tracks at its maximum absorbance wavelength (approx. 270 nm).[20]
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the this compound standard.
-
Protocol: Extraction and HPLC Quantification of this compound
This protocol is based on established methods for this compound analysis.[21]
-
Standard and Sample Preparation: Prepare standard and sample extracts as described in the HPTLC protocol (Steps 1-3). Ensure final solutions are filtered through a 0.45 µm filter before injection.
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., with ortho-phosphoric acid) and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[21]
-
Detection: UV detection at 270 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a calibration curve by injecting a series of known concentrations of the this compound standard and plotting peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to the retention time of this compound.
-
Calculate the this compound concentration in the sample using the linear regression equation from the calibration curve.
-
Conclusion and Future Perspectives
This compound is a highly effective and elegantly regulated pro-toxin that plays a dual role in plant defense. It provides a substrate for direct-acting chemical deterrents upon tissue damage and is the precursor to salicylic acid, a master regulator of systemic plant immunity.[5][8] Understanding this system offers significant opportunities. For crop improvement, enhancing the this compound-based defense system could lead to plants with durable, broad-spectrum resistance. For drug development professionals, the biosynthetic pathways and regulatory networks governed by salicylates in plants continue to be a source of inspiration for identifying novel anti-inflammatory and therapeutic agents.[1][22] Future research should focus on the complete elucidation of the this compound biosynthetic pathway genes, the diversity of salicylate receptors and their downstream targets, and the complex interplay of SA with other hormone signaling networks in response to combined biotic and abiotic stresses.
References
- 1. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Plant Defensive β-Glucosidases Resist Digestion and Sustain Activity in the Gut of a Lepidopteran Herbivore [frontiersin.org]
- 4. Plant Defensive β-Glucosidases Resist Digestion and Sustain Activity in the Gut of a Lepidopteran Herbivore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Salicylic acid - Wikipedia [en.wikipedia.org]
- 8. ijciras.com [ijciras.com]
- 9. researchgate.net [researchgate.net]
- 10. Salicylic Acid Signalling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plant defense against herbivory - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Salicylic acid induced by herbivore feeding antagonizes jasmonic acid mediated plant defenses against insect attack - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salicylic acid induced by herbivore feeding antagonizes jasmonic acid mediated plant defenses against insect attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ecological effects of this compound at three trophic levels: new problems from old adaptations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. orbi.uliege.be [orbi.uliege.be]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Molecular Targets of Salicin: A Technical Guide for Cellular Models
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Salicin, a naturally occurring β-glucoside found predominantly in the bark of willow (Salix) species, has a long history in traditional medicine for its analgesic, antipyretic, and anti-inflammatory properties.[1][2][3][4] Upon oral administration, this compound is metabolized in the gastrointestinal tract and liver into its principal active metabolite, salicylic acid, the precursor to the widely used drug, acetylsalicylic acid (aspirin).[1][2][5][6] While the therapeutic effects of willow bark were historically attributed solely to the action of salicylic acid, emerging research in various cellular models reveals that this compound and its derivatives engage with a diverse array of molecular targets and signaling pathways, suggesting a more complex mechanism of action than previously understood.[7]
This technical guide provides an in-depth overview of the known molecular targets of this compound in cellular models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved to support further research and drug development efforts.
Core Molecular Targets and Mechanisms of Action
This compound exerts its biological effects by modulating several key cellular signaling pathways involved in inflammation, angiogenesis, endoplasmic reticulum stress, and apoptosis.
Anti-inflammatory Pathways
The anti-inflammatory effects of this compound and its metabolites are central to their therapeutic action. These effects are mediated through the modulation of the NF-κB, MAPK, and COX signaling pathways.
a) NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to suppress the activation of the NF-κB pathway.[2][9] This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby down-regulating the transcription of target inflammatory genes.[5] Studies suggest this may occur through the inhibition of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory subunit IκBα.[5][8]
b) Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), p38, and JNK pathways, are crucial for regulating cellular responses to external stimuli, including inflammation. This compound has been shown to suppress the LPS-induced activation and phosphorylation of MAPKs, contributing to its anti-inflammatory effects.[9] Conversely, in neuronal cells, this compound can induce the phosphorylation of ERK and CREB, suggesting a role in modulating neurite outgrowth.[10]
c) Cyclooxygenase (COX) Enzymes: The relationship between this compound, salicylic acid, and COX enzymes is complex. While acetylsalicylic acid (aspirin) is a potent irreversible inhibitor of both COX-1 and COX-2, its metabolite, salicylic acid, is a poor inhibitor of COX enzyme activity in vitro.[11][12] Instead, salicylic acid appears to exert its effect by suppressing the expression of the inducible COX-2 enzyme at the transcriptional level.[13] This reduces the synthesis of prostaglandins like PGE2, which are key mediators of inflammation and pain.[13][14] Some studies also suggest that other metabolites of salicylic acid, such as gentisic acid, may contribute to the inhibition of COX-2-dependent PGE2 formation.[11]
Anti-Angiogenic Pathway (ROS-ERK)
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and progression. This compound has demonstrated anti-angiogenic activity in cellular models by targeting the Reactive Oxygen Species (ROS)-ERK pathway.[15][16][17] It has been shown to reduce intracellular ROS production in endothelial cells.[15][18] This decrease in ROS levels subsequently inhibits the activation of the ERK signaling pathway, leading to a reduction in the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[15][18] The suppression of this pathway ultimately hinders endothelial cell migration and tube formation, key steps in angiogenesis.[15]
Endoplasmic Reticulum (ER) Stress Pathway in Osteoarthritis
In the context of osteoarthritis (OA), this compound has been found to alleviate cartilage degeneration by targeting endoplasmic reticulum (ER) stress.[5] Specifically, this compound directly binds to and inhibits the inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of ER stress.[5] In TNF-α-stimulated chondrocytes, this inhibition of IRE1α prevents the subsequent activation of the NF-κB pathway (via IκBα and p65), thereby diminishing the expression of inflammatory factors (IL-1β, IL-6) and matrix-degrading enzymes (MMP13).[5]
Apoptosis Pathways
This compound's metabolite, salicylate, has been shown to potentiate both necrotic and apoptotic cell death by promoting the onset of the mitochondrial permeability transition (MPT).[19] In various cancer cell lines, including B-cell chronic lymphocytic leukemia (B-CLL) and breast cancer cells, salicylate induces apoptosis associated with accelerated activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).[19][20][21] This suggests that salicylate can lower the threshold for MPT-mediated cell death, a mechanism that may contribute to the chemopreventive effects of salicylate-based drugs.[19]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound and its derivatives in various cellular models.
Table 1: Anti-inflammatory and Cytokine-Modulating Effects
| Compound | Cell Line | Stimulant | Target | Effect | IC50 / Concentration | Citation |
|---|---|---|---|---|---|---|
| Salix Extract | Human Monocytes | LPS | PGE2 Release | Inhibition | 47 µg/mL | [22] |
| Salix Extract | Human Monocytes | LPS | TNF-α Release | Inhibition | 180.0 µg/mL | [22] |
| Salix Extract | Human Monocytes | LPS | IL-1β Release | Inhibition | 33.0 µg/mL | [22] |
| Salix Extract | Human Monocytes | LPS | IL-6 Release | Inhibition | 86.0 µg/mL | [22] |
| D(-)-Salicin | RAW264.7 cells | LPS | TNF-α, IL-1β, IL-6 | Marked Decrease | Not specified | [9] |
| D(-)-Salicin | RAW264.7 cells | LPS | IL-10 | Increased | Not specified | [9] |
| This compound (SA) | Rat Chondrocytes | TNF-α | IL-1β, IL-6, MMP13 | Diminished Expression | 10 µM | [5] |
| Salicylate | HUVEC | IL-1β / PMA | COX-2 mRNA | ~70% Reduction | 100 µM |[13] |
Table 2: Anti-Angiogenic and Anti-Cancer Effects
| Compound | Cell Line | Target / Assay | Effect | Concentration | Citation |
|---|---|---|---|---|---|
| This compound | ECV304 | Cell Viability (MTT) | Significant reduction | 2 mM | [18] |
| This compound | ECV304 | ROS Production | Reduced | 2 mM | [18] |
| This compound | ECV304 | VEGF mRNA Expression | Reduced | Not specified | [15] |
| Salicylate | B-CLL cells | Cytotoxicity | Dose-dependent | IC50: 6.96 ± 1.13 mM | [20][21] |
| Salicylate | Rat Hepatocytes | Apoptosis (TNF-α) | Accelerated killing | 1 mM |[19] |
Detailed Experimental Protocols
General Protocol for In Vitro Anti-inflammatory Assay
This protocol is a generalized workflow based on methodologies cited for studying the anti-inflammatory effects of this compound on macrophage-like or endothelial cells.
1. Cell Culture and Treatment (Example: RAW264.7 Macrophages)
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Protocol: Cells are seeded into 24-well or 96-well plates. After reaching 80-90% confluency, they are pre-treated with various concentrations of D(-)-Salicin for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[9]
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the concentration of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant.
-
Protocol: After the treatment period, the culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of specific cytokines are measured using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is read on a microplate reader, and concentrations are determined by comparison with a standard curve.[9][22][23]
3. Western Blot Analysis for Protein Expression/Phosphorylation
-
Objective: To detect changes in the expression or phosphorylation status of target proteins in signaling pathways (e.g., p-ERK, p-p65, COX-2, IκBα).
-
Protocol: Following treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][9]
4. Endothelial Cell Angiogenesis Assays (Example: HUVEC or ECV304 cells)
-
Objective: To assess the anti-angiogenic potential of this compound.
-
Wound Healing/Migration Assay: A confluent monolayer of endothelial cells is scratched with a pipette tip to create a "wound." Cells are then treated with this compound. The rate of cell migration to close the wound is monitored and photographed at different time points (e.g., 0 and 16 hours).[18]
-
Tube Formation Assay: Endothelial cells are seeded onto a layer of Matrigel (a basement membrane matrix) in a 96-well plate and treated with this compound. After incubation (e.g., 6-12 hours), the formation of capillary-like tubular structures is observed and quantified by microscopy.[15]
Conclusion and Future Perspectives
The molecular actions of this compound in cellular models are multifaceted, extending well beyond the mechanisms of its famous derivative, aspirin. The primary molecular targets identified to date include key regulators of inflammation (NF-κB, MAPKs, COX-2 expression), angiogenesis (ROS-ERK-VEGF), and cellular stress (IRE1α). In specific contexts, particularly cancer models, its metabolite salicylate can promote apoptosis via mitochondrial pathways.
This growing body of evidence highlights this compound as a multi-target therapeutic agent. For researchers and drug development professionals, this complexity presents both challenges and opportunities. Future investigations should focus on elucidating the precise binding kinetics of this compound and its metabolites with these targets, exploring potential synergistic effects with other compounds, and further validating these cellular findings in preclinical and clinical settings. The continued exploration of this compound's molecular targets holds significant promise for developing novel therapies for inflammatory diseases, cancer, and degenerative conditions like osteoarthritis.
References
- 1. webofjournals.com [webofjournals.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 4. D(-)-Salicin:anti-inflammatory, purgative and analgesic agents_Chemicalbook [chemicalbook.com]
- 5. The natural product this compound alleviates osteoarthritis progression by binding to IRE1α and inhibiting endoplasmic reticulum stress through the IRE1α-IκBα-p65 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Willow species and aspirin: different mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D(-)-Salicin inhibits the LPS-induced inflammation in RAW264.7 cells and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from Willow Bark can Modulate Neurite Outgrowth in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an extract from white willow bark, inhibits angiogenesis by blocking the ROS-ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. khu.elsevierpure.com [khu.elsevierpure.com]
- 18. ovid.com [ovid.com]
- 19. Salicylate enhances necrosis and apoptosis mediated by the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aspirin and salicylate induce apoptosis and activation of caspases in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Effects of an ethanolic salix extract on the release of selected inflammatory mediators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems [mdpi.com]
Methodological & Application
Application Notes and Protocols for Salicin Extraction and Purification from Willow Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicin, a naturally occurring glucoside, is the primary active compound found in the bark of willow trees (Salix spp.). Upon ingestion, it is metabolized into salicylic acid, the precursor to aspirin, and is known for its anti-inflammatory, analgesic, and antipyretic properties. The effective extraction and purification of this compound are critical for its application in pharmaceutical and nutraceutical industries. These application notes provide detailed protocols for various extraction and purification methods, along with comparative data to assist researchers in selecting the optimal procedure for their specific needs.
Data Presentation: Comparison of Extraction and Purification Methods
The following tables summarize quantitative data from various studies on this compound extraction and purification, offering a comparative overview of the efficiency and outcomes of different methodologies.
Table 1: Comparison of this compound Extraction Methods from Willow Bark
| Extraction Method | Solvent/Conditions | Temperature | Time | Yield of Crude Extract | This compound Content/Recovery | Reference |
| Maceration | Ethanol/Water | Room Temperature | Several hours to days | Variable | Not specified | [1] |
| Percolation | 80% Ethanol (with weak acid) | Room Temperature | 2 hours soak, then percolation | Not specified | >90% recovery, >98% purity | [2] |
| Reflux Extraction | Methanol | Boiling Point | 1.5 hours (3 cycles) | Not specified | Final product 25% this compound | Not specified |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | 40°C | 20 minutes (2 cycles) | 16.12–24.76% | Not specified | [3][4] |
| Supercritical CO₂ Extraction | CO₂ with Ethanol co-solvent | 40°C | 100 minutes | 12.37% | 56.75% recovery | [5] |
Table 2: Comparison of this compound Purification Methods
| Purification Method | Reagents/Materials | Principle | Achieved Purity | Reference |
| Recrystallization | Ethanol/Water | Differential solubility at varying temperatures | >95% | [1][6] |
| Adsorbent Treatment | Activated Carbon, Aluminum Oxide | Adsorption of impurities and pigments | Not specified | [2] |
| Column Chromatography | Adsorption Resin (e.g., XAD1180) | Differential adsorption and elution | Fractions with 30-40% this compound | [7] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the extraction and purification of this compound from willow bark.
Caption: General workflow for this compound extraction and purification.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound using Percolation
This protocol is adapted from a method achieving high recovery and purity.[2]
1. Materials and Equipment:
-
Dried and powdered willow bark
-
80% Ethanol
-
Weak acid (e.g., formic acid or oxalic acid)
-
Percolator
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
2. Procedure:
-
Preparation of Solvent: Prepare an 80% ethanol solution containing a weak acid. For example, add 6g of formic acid to 2kg of 80% ethanol.[2]
-
Soaking: Mix 2kg of powdered willow bark with an equal weight of the acidic 80% ethanol solution. Allow the mixture to soak at room temperature for 2 hours.
-
Percolation: Transfer the soaked bark to a percolator. Perform diafiltration with an additional 30kg of the acidic 80% ethanol solution.[2]
-
Concentration: Collect the percolate and concentrate it using a rotary evaporator at a temperature not exceeding 70°C until the volume is reduced to approximately 1.5 times the initial raw material weight (e.g., 3kg).
-
Initial Purification (Adsorption): To the concentrated extract, add a mixture of adsorbents such as activated carbon and aluminum oxide (e.g., 250g activated carbon and 150g aluminum oxide).[2] Stir the mixture at 70°C for 2 hours, and repeat this step once.
-
Filtration: Filter the mixture to separate the adsorbent-bound impurities. The this compound will be adsorbed onto the filter residue.
-
Elution of this compound: Wash the filter residue with a 50% ethanol solution (e.g., 5kg) at 70°C, repeating the elution twice.
-
Final Concentration and Precipitation: Combine the eluates and concentrate the solution to approximately 1.2kg. Allow the concentrated solution to stand for 4 hours to facilitate precipitation.
-
Isolation: Centrifuge the mixture to collect the precipitated this compound. Dry the precipitate to obtain a white solid powder.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonication to enhance extraction efficiency and reduce processing time.[3][6]
1. Materials and Equipment:
-
Dried and powdered willow bark
-
Quicklime (Calcium Oxide)
-
80-95% Ethanol
-
Ultrasonic bath or probe sonicator
-
Reflux apparatus
-
Rotary evaporator
-
Filtration apparatus
2. Procedure:
-
Pre-treatment: Mix 1kg of powdered willow bark (1-2 cm segments) with quicklime at a mass ratio of 1:8. Let the mixture stand for 10 minutes.[3]
-
Ultrasonic Extraction: Add an 80% ethanol solution to the pre-treated bark. Perform ultrasonic extraction twice. Set the ultrasonic power to 200W, extraction time to 20 minutes, and temperature to 40°C.[3] A working mode of 5 seconds on and 5 seconds off can be employed.
-
Reflux Extraction: After ultrasonic extraction, subject the raw material to reflux extraction for 1 hour, repeating the process twice.
-
Filtration and Concentration: Filter the extracts and combine them. Concentrate the combined extract under reduced pressure (e.g., 0.1 MPa) at a controlled temperature (e.g., 50°C) until no alcohol remains.[3] The resulting concentrated solution is the crude this compound extract.
Protocol 3: Purification of this compound by Recrystallization
This is a standard method for purifying the crude this compound extract obtained from any of the above extraction protocols.[1][8]
1. Materials and Equipment:
-
Crude this compound extract
-
Ethanol (e.g., 95%) or a mixture of ethanol and water
-
Beakers and flasks
-
Heating plate with magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Ice bath
-
Drying oven
2. Procedure:
-
Dissolution: In a beaker, dissolve the crude this compound extract in a minimum amount of hot solvent (e.g., 95% ethanol or hot water).[6][8] Heat the solution gently with stirring until the this compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and stir for 3-5 minutes.[9] Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature. Further cooling in an ice bath can enhance crystal formation. This compound will crystallize out of the solution as its solubility decreases with temperature.[1]
-
Isolation of Crystals: Collect the this compound crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a drying oven at a moderate temperature until a constant weight is achieved.
Protocol 4: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound purity.[10][11]
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., Kromasil, 5 µm, 4.6 mm i.d. x 250 mm)[10]
-
This compound standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: Methanol-0.01 mol/L KH₂PO₄ buffer (pH 4.01) in a ratio of 15:85 (v/v).[10]
-
Mobile Phase B (Alternative): Bidistilled water, tetrahydrofuran, and ortho-phosphoric acid in a ratio of 97.7:1.8:0.5 (v/v/v).[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the extracted and purified this compound. Dissolve it in a methanol-water (50:50, v/v) solution.[10] Centrifuge the solution and filter the supernatant through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration and purity of this compound in the sample based on the peak area and the calibration curve.
Conclusion
The extraction and purification of this compound from willow bark can be achieved through various methods, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact. The choice of method will depend on the specific requirements of the research or production goals. The protocols provided herein offer a comprehensive guide for laboratory-scale extraction and purification, while the comparative data aids in making an informed decision for process development. Further optimization of these methods may be necessary to achieve desired outcomes for specific applications.
References
- 1. The process of extracting this compound from white willow bark extract. [greenskybio.com]
- 2. CN105461766A - Method for extracting this compound from white willow bark - Google Patents [patents.google.com]
- 3. Method for extracting this compound from white willow bark - Eureka | Patsnap [eureka.patsnap.com]
- 4. Phytochemical Screening of Ultrasonic Extracts of Salix Species and Molecular Docking Study of Salix-Derived Bioactive Compounds Targeting Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102731587A - Method for extracting this compound from white willow bark - Google Patents [patents.google.com]
- 7. EP1901698B1 - Process for extracting this compound derivatives from salix - Google Patents [patents.google.com]
- 8. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. [Determination of this compound in extract of willow bark by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bch.ro [bch.ro]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Salicin
Introduction
Salicin, a naturally occurring phenolic glycoside, is a compound of significant interest in the pharmaceutical and natural product industries due to its anti-inflammatory and analgesic properties. It is predominantly found in the bark of willow (Salix) species and poplar (Populus) species. Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control and dosage formulation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, is retained by the stationary phase. The separation is achieved by optimizing the mobile phase composition, which allows for the elution of this compound with a characteristic retention time. Detection is typically performed using an ultraviolet (UV) detector, as this compound exhibits strong absorbance at specific wavelengths.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector is suitable for this analysis.
-
HPLC System: Agilent 1100 Series or equivalent.[1]
-
Column: A reversed-phase C18 column is commonly used. Examples include:
-
Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent is typically used. The exact ratio can be optimized for best separation.
-
Detection Wavelength: 213 nm, 246 nm, 265 nm, or 270 nm.[2][4][5][6]
2. Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or the mobile phase, to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve a range of concentrations (e.g., 5-30 µg/mL).[7] These will be used to construct a calibration curve.
3. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant material, formulated product). A general procedure for plant material is as follows:
-
Grinding: Grind the dried plant material (e.g., willow bark) to a fine powder.
-
Extraction:
-
Centrifugation/Filtration: Centrifuge the extract to pellet the solid material.[1][2] Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[1]
4. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: The linearity of the method is determined by injecting the working standard solutions and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.[6][7]
-
Precision: The precision of the method is assessed by repeatedly injecting the same sample. It is expressed as the relative standard deviation (RSD).[2][6]
-
Accuracy: Accuracy is determined by performing recovery studies. A known amount of this compound standard is added to a sample, and the recovery percentage is calculated.[2][6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of this compound that can be reliably detected and quantified.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Kromasil C18 (250x4.6mm, 5µm)[2] | Zorbax SB-C18 (100x3.0mm, 3.5µm)[1] | Phenyl column (250x4.6mm, 5µm)[6] | Sepax HP-C18 (150x4.6mm, 5µm)[4] |
| Mobile Phase | Methanol:0.01M KH2PO4 (pH 4.01) (15:85)[2] | Gradient: H2O (0.1% H3PO4) & Acetonitrile[1] | H2O:THF:H3PO4 (97.7:1.8:0.5)[6] | Acetonitrile:H2O (0.5% H3PO4) (5:95)[4] |
| Flow Rate | Not Specified | 1.0 mL/min[1] | 1.0 mL/min[6] | 1.0 mL/min[4] |
| Detection | 265 nm[2] | Fluorescence (Ex: 310nm, Em: 450nm)[1] | 270 nm[6] | 213 nm[4] |
| Linearity Range | Not Specified | 64.187 - 20540 ng/mL[1] | 100 - 1000 µg/mL[6] | Not Specified |
| Correlation Coeff. (r²) | Not Specified | > 0.999[5] | > 0.999[5] | Not Specified |
| Recovery | 96.1% - 101.2%[2] | Not Specified | 100.4%[6] | Not Specified |
| Precision (RSD) | 1.43%[2] | Not Specified | 1.36%[6] | Not Specified |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Principle of this compound separation in reversed-phase HPLC.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. [Determination of this compound in extract of willow bark by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cas.zju.edu.cn [cas.zju.edu.cn]
- 5. akjournals.com [akjournals.com]
- 6. bch.ro [bch.ro]
- 7. VALIDATION AND DEVELOPMENT OF A RP-HPLC METHOD FOR DETERMINATION OF GLYCOSIDE (this compound) IN AN AYURVEDIC PREPARATION | Semantic Scholar [semanticscholar.org]
developing a validated method for salicin quantification
An Application Note and Protocol for the Development of a Validated Method for Salicin Quantification
Abstract
This document provides a comprehensive protocol for the development and validation of an analytical method for the quantification of this compound, a key bioactive compound found in species of the Salix genus (willow). The protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method and details the validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and accurate method for this compound quantification in various matrices, including plant extracts and pharmaceutical preparations.
Introduction
This compound is a naturally occurring β-glucoside analog of salicylic acid. It is the primary active compound in willow bark, which has been used for centuries for its anti-inflammatory, analgesic, and antipyretic properties.[4] Upon oral administration, this compound is metabolized to salicylic acid, the active metabolite responsible for its therapeutic effects.[5] Accurate quantification of this compound is crucial for the standardization of herbal extracts, quality control of raw materials, and in the development of phytopharmaceuticals. This protocol describes a robust and validated RP-HPLC method for the precise determination of this compound content.
Experimental Protocols
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chemicals and Reagents
-
This compound reference standard (≥99% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ortho-phosphoric acid
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1][6] |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water |
| Mobile Phase Ratio | 15:85 (v/v) Acetonitrile: 0.1% Phosphoric Acid[6] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C[7] |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm[8] or 265 nm[6] |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL. These solutions will be used to construct the calibration curve.
Preparation of Sample Solutions (Example: Willow Bark Powder)
-
Extraction: Accurately weigh 1.0 g of powdered willow bark and transfer to a conical flask. Add 50 mL of methanol-water (50:50, v/v) as the extraction solvent.[6]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[6]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 10 µL of the filtered sample solution into the HPLC system.[6]
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][9] The following validation parameters should be assessed:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This is determined by comparing the chromatograms of a blank, a standard solution, and a sample solution. The retention time and UV spectrum of the this compound peak in the sample should match that of the reference standard.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Inject the working standard solutions (10, 20, 40, 60, 80, 100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.[1]
Accuracy
Accuracy is determined by recovery studies using the standard addition method.
-
Spike a known amount of sample with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery. The mean recovery should be within 98-102%.[10]
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2%)
-
Detection wavelength (± 2 nm)
The %RSD of the results should remain within acceptable limits.
Summary of Quantitative Data
The following tables summarize the acceptance criteria and representative data for the method validation parameters.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Representative Result |
| Linearity Range | - | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9995 |
| Regression Equation | - | y = 25432x + 1234 |
Table 2: Accuracy (Recovery)
| Spiked Level | Acceptance Criteria | Representative Result (% Recovery) |
| 80% | 98 - 102% | 99.5% |
| 100% | 98 - 102% | 101.2% |
| 120% | 98 - 102% | 99.8% |
Table 3: Precision
| Parameter | Acceptance Criteria (%RSD) | Representative Result (%RSD) |
| Repeatability (Intra-day) | ≤ 2% | 0.85% |
| Intermediate Precision (Inter-day) | ≤ 2% | 1.25% |
Table 4: LOD and LOQ
| Parameter | Representative Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualizations
Caption: Workflow for this compound Quantification.
Caption: this compound's Anti-Angiogenic Pathway.[4][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ovid.com [ovid.com]
- 5. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of this compound in extract of willow bark by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bch.ro [bch.ro]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an extract from white willow bark, inhibits angiogenesis by blocking the ROS-ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Therapeutic Potential of Salicin in Osteoarthritis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and subchondral bone remodeling, leading to pain and loss of function. Current therapeutic strategies primarily focus on symptomatic relief. Salicin, a natural glucoside precursor of salicylic acid found in willow bark, has emerged as a promising therapeutic agent for OA due to its anti-inflammatory, analgesic, and chondroprotective properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in osteoarthritis.
Mechanism of Action
This compound exerts its therapeutic effects in osteoarthritis through multiple mechanisms. A key pathway involves the inhibition of endoplasmic reticulum (ER) stress. This compound directly binds to and inhibits the phosphorylation of inositol-requiring enzyme 1α (IRE1α), a key regulator of the unfolded protein response.[1][3] This action subsequently suppresses the IRE1α-IκBα-p65 signaling pathway, leading to reduced inflammation.[1][3]
Furthermore, this compound has been shown to inhibit the activation of the nuclear factor-κB (NF-κB) signaling pathway, a critical mediator of inflammatory responses in chondrocytes.[4][5] By inhibiting NF-κB, this compound downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][4] It also suppresses the production of matrix-degrading enzymes, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), which are responsible for the breakdown of essential cartilage components like type II collagen and aggrecan.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound in osteoarthritis models.
Table 1: In Vitro Efficacy of this compound in Chondrocyte Models of Osteoarthritis
| Parameter | Cell Type | Inducer | This compound Concentration | Effect | Reference |
| Cell Viability | Primary Rat Chondrocytes | - | 5-20 µM | Increased cell viability | [3] |
| - | 50-100 µM | Decreased cell viability | [3] | ||
| Gene Expression | |||||
| IL-1β, IL-6, MMP13 | Primary Rat Chondrocytes | TNF-α | 10 µM | Significant decrease in mRNA expression | [1] |
| COL2A1, ACAN | Primary Rat Chondrocytes | TNF-α | 10 µM | Significant increase in mRNA expression | [1] |
| IL-1β, TNF-α, MCP-1 | SW1353 Human Chondrocytes | AGEs (100 ng/mL) | 50 µM, 100 µM | Dose-dependent decrease in mRNA and protein expression | [2][4] |
| MMP-1, MMP-3, MMP-13 | SW1353 Human Chondrocytes | AGEs (100 ng/mL) | 50 µM, 100 µM | Dose-dependent decrease in mRNA and protein expression | [4] |
| ADAMTS-4, ADAMTS-5 | SW1353 Human Chondrocytes | AGEs (100 ng/mL) | 50 µM, 100 µM | Dose-dependent decrease in mRNA and protein expression | [2] |
| Protein Expression | |||||
| MMP13, ACAN, COL2A1 | Primary Rat Chondrocytes | TNF-α | 10 µM | Reversed TNF-α-induced changes in protein levels | [3] |
| p-IRE1α/t-IRE1α | Primary Rat Chondrocytes | TNF-α | 10 µM | Increased ratio (rescued from TNF-α-induced downregulation) | [3] |
| p-IκBα/t-IκBα | Primary Rat Chondrocytes | TNF-α | 10 µM | Decreased ratio | [3] |
| p-p65/t-p65 | Primary Rat Chondrocytes | TNF-α | 10 µM | Decreased ratio | [3] |
| Cell Proliferation | Primary Rat Chondrocytes | - | 10 µM | Significantly promoted S-phase entry | [3][6] |
| Cell Apoptosis | Primary Rat Chondrocytes | TNF-α | 10 µM | Eliminated TNF-α-induced promotion of apoptosis | [7] |
AGEs: Advanced Glycation End-products
Table 2: In Vivo Efficacy of this compound in Animal Models of Osteoarthritis
| Animal Model | Method of OA Induction | This compound Administration | Outcome Measures | Results | Reference |
| Rat | Anterior Cruciate Ligament Transection (ACLT) | Intra-articular injection of this compound-loaded PLGA | Histological analysis (Safranin O-Fast Green staining), Immunohistochemistry (MMP13, COL2A1) | Ameliorated cartilage degradation, decreased MMP13 expression, increased COL2A1 expression | [1] |
Experimental Protocols
In Vitro Model: TNF-α-Induced Inflammation in Primary Rat Chondrocytes
This protocol describes the induction of an inflammatory and catabolic state in primary rat chondrocytes using TNF-α, which serves as an in vitro model of osteoarthritis to evaluate the therapeutic effects of this compound.[1][3]
Materials:
-
Primary rat chondrocytes
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant rat TNF-α
-
This compound
-
Phosphate-buffered saline (PBS)
-
6-well culture plates
Procedure:
-
Cell Culture: Culture primary rat chondrocytes in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the chondrocytes in 6-well plates at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., DMSO) in culture medium.
-
TNF-α Group: Stimulate cells with 10 ng/mL of TNF-α in culture medium.
-
This compound Treatment Group: Pre-treat cells with desired concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours, followed by co-incubation with 10 ng/mL TNF-α for 24-48 hours.
-
-
Endpoint Analysis: After the incubation period, collect the cell culture supernatant for ELISA analysis and lyse the cells for RNA or protein extraction for subsequent qPCR or Western blot analysis.
In Vivo Model 1: Anterior Cruciate Ligament Transection (ACLT) in Rats
The ACLT model is a widely used surgical model that induces joint instability, leading to progressive cartilage degeneration similar to post-traumatic osteoarthritis in humans.[1][8]
Materials:
-
Male Sprague-Dawley rats (10-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Sutures
-
Analgesics (e.g., ketoprofen)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and disinfect the surgical area of the left knee.
-
Surgical Procedure:
-
Make a medial parapatellar incision to expose the knee joint.
-
Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).
-
Transect the ACL using a scalpel or microsurgical scissors.
-
Confirm complete transection by performing an anterior drawer test.
-
Reposition the patella and close the joint capsule and skin with sutures.
-
-
Post-operative Care: Administer analgesics (e.g., 4 mg/kg ketoprofen subcutaneously) for 3 days post-surgery. Allow the animals to move freely in their cages.
-
This compound Treatment: At a designated time point post-surgery (e.g., 1 week), begin intra-articular injections of this compound or a vehicle control.
-
Endpoint Analysis: At the end of the study period (e.g., 4-8 weeks), euthanize the animals and collect the knee joints for histological and immunohistochemical analysis.
In Vivo Model 2: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
The MIA model is a chemically induced model of osteoarthritis that causes chondrocyte death and subsequent cartilage degradation, mimicking the pathological changes seen in human OA.[4][5]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Monosodium iodoacetate (MIA)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with a 26-30G needle
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the right knee area.
-
MIA Injection:
-
Dissolve MIA in sterile saline to the desired concentration (e.g., 1 mg in 50 µL).
-
Flex the knee to 90 degrees and inject the MIA solution intra-articularly through the patellar ligament.
-
-
Control Group: Inject an equal volume of sterile saline into the contralateral (left) knee or into the right knee of a separate control group of animals.
-
Post-injection Monitoring: Monitor the animals for any signs of distress. The development of OA is typically observed over 1 to 4 weeks.
-
This compound Treatment: Administer this compound via a chosen route (e.g., oral gavage, intra-articular injection) at specified time points after MIA injection.
-
Endpoint Analysis: Euthanize the animals at the end of the study and harvest the knee joints for histological, immunohistochemical, and biochemical analyses.
Analytical Protocols
Western Blot Analysis
This protocol outlines the general steps for detecting the protein expression levels of key markers in chondrocyte lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-MMP13, anti-COL2A1, anti-ACAN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse chondrocytes in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensity using image analysis software and normalize to a loading control like GAPDH.
Quantitative Real-Time PCR (qPCR)
This protocol provides a general framework for measuring the mRNA expression of target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (for IL-1β, IL-6, MMP13, COL2A1, ACAN, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from chondrocytes using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the measurement of secreted cytokines in cell culture supernatants.
Materials:
-
ELISA kits for TNF-α and IL-1β
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants from the in vitro experiments.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Signaling Pathway and Workflow Diagrams
References
- 1. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The natural product this compound alleviates osteoarthritis progression by binding to IRE1α and inhibiting endoplasmic reticulum stress through the IRE1α-IκBα-p65 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Osteoarthritis Functional Outcomes and Intra-Articular Injection Volume in the Rat Anterior Cruciate Ligament Transection Model - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of Salicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the neuroprotective effects of salicin, a natural compound found in willow bark. It summarizes key findings from preclinical studies, details the underlying mechanisms of action, and offers detailed protocols for replicating pivotal experiments. The information presented is intended to guide researchers in the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases and ischemic brain injury.
Introduction
This compound, a precursor to the well-known anti-inflammatory drug, aspirin, has demonstrated significant neuroprotective properties in various experimental models.[1] Its beneficial effects are attributed to its antioxidant and anti-inflammatory activities, as well as its ability to modulate key signaling pathways involved in neuronal survival and death.[2][3] This document will explore the scientific evidence supporting the neuroprotective role of this compound, focusing on its application in models of transient forebrain ischemia and Alzheimer's disease.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by:
-
Attenuating Oxidative Stress: this compound has been shown to reduce the generation of superoxide anions and lipid peroxidation in neurons.[2][4] It also restores the levels of endogenous antioxidant enzymes such as superoxide dismutases (SOD1 and SOD2), catalase, and glutathione peroxidase.[2][4]
-
Activating Pro-Survival Signaling Pathways: A key mechanism of this compound's neuroprotective action is the activation of the PI3K/Akt/GSK3β signaling pathway.[2][4] This pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
Modulating Neurotrophic and Synaptic Pathways: In models of Alzheimer's disease, this compound has been found to modulate the Neurotrophin Signaling Pathway (NTSP), the Cholinergic Synapse Pathway (CSP), and the Glycerolipid Metabolism Pathway (GLM), all of which are critically implicated in the progression of the disease.[3]
-
Inhibiting Pro-inflammatory Pathways: this compound can inhibit the expression of pro-inflammatory cytokines and chemokines, potentially through the taste transduction pathway.[5]
Data Presentation
Table 1: In Vivo Neuroprotective Effects of this compound in a Gerbil Model of Transient Forebrain Ischemia
| Parameter | Vehicle + TI | This compound (20 mg/kg) + TI | This compound (20 mg/kg) + LY294002 + TI | Reference |
| Neuronal Survival (NeuN+ cells/250 μm² in CA1) | Significantly Reduced | Significantly Protected | 9 | [1] |
| Neuronal Degeneration (FJB+ cells/250 μm² in CA1) | Significantly Increased | Significantly Reduced | 62 | [1] |
| Superoxide Anion Generation | Increased | Significantly Reduced | Similar to Vehicle + TI | [2][4] |
| Lipid Peroxidation (4-HNE level) | Increased | Significantly Reduced | Similar to Vehicle + TI | [1] |
| Antioxidant Enzyme Levels (SOD1, SOD2, Catalase, GPX) | Decreased | Reinstated to near normal levels | Similar to Vehicle + TI | [2][4] |
| p-Akt (Ser473) Levels | No significant change | Significantly Elevated | Counteracted by LY294002 | [1] |
| p-GSK3β (Ser9) Levels | No significant change | Significantly Elevated | Counteracted by LY294002 | [1] |
TI: Transient Ischemia; LY294002: a PI3K inhibitor.
Table 2: In Vivo Neuroprotective Effects of this compound in a Scopolamine-Induced Model of Alzheimer's Disease
| Parameter | Scopolamine (1 mg/kg) | This compound (12.5, 25, 50 mg/kg) + Scopolamine | Reference |
| Recognition Memory (Novel Object Recognition) | Impaired | Dose-dependent improvement | [3] |
| Spatial Memory (Radial Arm Maze) | Impaired | Dose-dependent improvement | [3] |
| Acetylcholinesterase (AChE) Levels | Increased | Dose-dependently reduced | [3] |
| Brain-Derived Neurotrophic Factor (BDNF) Levels | Decreased | Dose-dependently increased | [3] |
| Presenilin-1 (PSEN-1) Levels | Increased | Dose-dependently reduced | [3] |
| Histopathological Changes (Hippocampus & Cortex) | Neuronal damage observed | Ameliorated | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Neuroprotection in Ischemic Injury
Caption: this compound's neuroprotective mechanism in ischemic injury.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: General workflow for in vivo neuroprotection studies.
Experimental Protocols
Protocol 1: Gerbil Model of Transient Forebrain Ischemia
This protocol is based on the methodology described in studies investigating the neuroprotective effects of this compound against ischemic brain injury.[1][2][4]
1. Animals and Housing:
-
Male Mongolian gerbils (60-70 g) are used.
-
Animals are housed in a controlled environment (23 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Drug Administration:
-
This compound is dissolved in saline.
-
Gerbils are pretreated with this compound (e.g., 20 mg/kg, intraperitoneally) once daily for 3 consecutive days before the induction of ischemia.[1]
-
The vehicle control group receives an equivalent volume of saline.
-
For mechanistic studies, a PI3K inhibitor like LY294002 (e.g., 1 mg/kg) can be co-administered with this compound.[1]
3. Induction of Transient Forebrain Ischemia:
-
Anesthesia is induced with isoflurane.
-
A midline ventral incision is made in the neck to expose both common carotid arteries.
-
Transient forebrain ischemia is induced by occluding both common carotid arteries with non-traumatic aneurysm clips for 5 minutes.
-
Body temperature is maintained at 37 ± 0.5°C during surgery.
-
After 5 minutes, the clips are removed to allow reperfusion.
-
The incision is sutured, and the animals are allowed to recover.
-
Sham-operated animals undergo the same surgical procedure without carotid artery occlusion.
4. Post-Ischemia Evaluation:
-
Animals are monitored for recovery.
-
At specified time points post-ischemia (e.g., 5 days), animals are euthanized for tissue collection.[1]
5. Histological Analysis:
-
See Protocol 3 for Immunohistochemistry.
6. Biochemical Analysis:
-
See Protocol 4 for Western Blotting.
Protocol 2: Scopolamine-Induced Model of Alzheimer's Disease
This protocol is based on the methodology used to evaluate the effects of this compound on memory impairment.[3]
1. Animals and Housing:
-
Male Wistar rats or Swiss albino mice are used.
-
Animals are housed under standard laboratory conditions.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Animals are administered this compound (e.g., 12.5, 25, 50 mg/kg, intraperitoneally) for a specified duration (e.g., 7 days).[3]
-
The vehicle control group receives the vehicle alone.
3. Induction of Memory Impairment:
-
On the final day of treatment, scopolamine (1 mg/kg, intraperitoneally) is administered 30 minutes after the last dose of this compound or vehicle to induce cognitive deficits.[3]
4. Behavioral Testing:
-
Novel Object Recognition (NOR) Test:
-
Habituation: Animals are allowed to explore an open-field box (e.g., 40x40x40 cm) for 5 minutes for 2 days.
-
Familiarization Phase: On the third day, two identical objects are placed in the box, and the animal is allowed to explore for 5 minutes.
-
Test Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object, and the animal is allowed to explore for 5 minutes.
-
Scoring: The time spent exploring the novel and familiar objects is recorded. A discrimination index is calculated as (Time with novel object - Time with familiar object) / (Total exploration time).
-
-
Radial Arm Maze (RAM) Test:
-
The maze consists of a central platform with eight arms radiating outwards.
-
Animals are trained to find food rewards in specific arms.
-
After scopolamine injection, spatial memory is assessed by recording the number of working memory errors (re-entry into an already visited arm) and reference memory errors (entry into an unbaited arm).
-
5. Biochemical Analysis:
-
Following behavioral testing, animals are euthanized, and brain tissues (hippocampus and cortex) are collected for biochemical assays (e.g., ELISA for AChE, BDNF, and PSEN-1 levels).[3]
Protocol 3: Immunohistochemistry for Neuronal Survival and Oxidative Stress
1. Tissue Preparation:
-
Animals are transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are removed, post-fixed, and cryoprotected in sucrose solutions.
-
Coronal sections (e.g., 30 µm) are cut using a cryostat.
2. Staining Procedure:
-
Sections are washed in PBS.
-
For neuronal survival, sections are incubated with a primary antibody against NeuN (a neuronal marker).
-
For neuronal degeneration, Fluoro-Jade B (FJB) staining can be performed.
-
For oxidative stress markers, primary antibodies against 4-HNE, SOD1, SOD2, catalase, or GPX are used.[1]
-
Sections are then incubated with the appropriate biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB).
-
Sections are mounted, dehydrated, and coverslipped.
3. Quantification:
-
Images are captured using a light microscope.
-
The number of immunopositive cells or the intensity of staining is quantified in specific brain regions (e.g., CA1 of the hippocampus) using image analysis software.
Protocol 4: Western Blotting for Signaling Proteins
1. Protein Extraction:
-
Brain tissue (e.g., hippocampus) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 30 µg) are separated on an SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., total Akt, p-Akt (Ser473), total GSK3β, p-GSK3β (Ser9), β-actin).[1]
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
4. Densitometric Analysis:
-
The band intensities are quantified using image analysis software.
-
The expression of target proteins is normalized to a loading control (e.g., β-actin).
Conclusion
The available evidence strongly suggests that this compound is a promising neuroprotective agent with potential therapeutic applications in ischemic stroke and neurodegenerative disorders like Alzheimer's disease. Its multifaceted mechanism of action, involving the mitigation of oxidative stress and the activation of pro-survival signaling pathways, makes it an attractive candidate for further investigation. The protocols provided herein offer a framework for researchers to explore and validate the neuroprotective effects of this compound in preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and to translate these findings into clinical practice.
References
- 1. Neuroprotective Effects of this compound in a Gerbil Model of Transient Forebrain Ischemia by Attenuating Oxidative Stress and Activating PI3K/Akt/GSK3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of this compound in a Gerbil Model of Transient Forebrain Ischemia by Attenuating Oxidative Stress and Activating PI3K/Akt/GSK3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates Alzheimer's-like pathology by modulation of NTSP/CSP/GLM pathways: An integrated in silico and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Salicin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicin, a naturally occurring glucoside found in the bark of willow trees, has long been recognized for its anti-inflammatory and analgesic properties, serving as the precursor to salicylic acid and subsequently, aspirin.[1] Emerging research has unveiled its potential as an anticancer agent, demonstrating inhibitory effects on various cancer cell lines through the modulation of key signaling pathways. These application notes provide a comprehensive overview of the current understanding of this compound's utility in cancer research, detailing its effects on different cancer cell lines and providing standardized protocols for its investigation.
Data Presentation: Efficacy of this compound and Its Derivatives in Cancer Cell Lines
While specific IC50 values for pure this compound are not consistently reported across the literature, the available data indicates a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The following tables summarize the observed effects of this compound, its derivatives, and willow bark extract on different cancer cell lines.
Table 1: Effects of this compound and a Synthetic Derivative on Cancer Cell Proliferation and Apoptosis
| Compound | Cell Line(s) | Cancer Type | Observed Effects | Concentration(s) | Reference(s) |
| This compound Dimethyl Ether | TU686, Tu212 | Laryngeal | Significant dose-dependent decrease in cell proliferation; Significant increase in apoptosis and caspase-3 activity. | 1 and 20 µM | [2] |
| This compound | MCF-7, Panc-1 | Breast, Pancreatic | Cytotoxic effects and activation of the caspase 3/7 apoptotic pathway. | Not specified | [3] |
Table 2: Anti-proliferative Activity of Willow Bark Extract (containing this compound)
| Extract/Fraction | Cell Line(s) | Cancer Type | GI50 (µg/mL) | Reference(s) |
| Willow Bark Extract BNO 1455 | HT-29, HCT 116, A549, SW2 | Colon, Lung | 50.0 - 243.0 | [4] |
| Flavonoids Fraction | HT-29, HCT 116, A549, SW2 | Colon, Lung | 33.3 - 103.3 | [4] |
| Proanthocyanidins Fraction | HT-29, HCT 116, A549, SW2 | Colon, Lung | 33.3 - 103.3 | [4] |
| Salicylalcohol Derivatives | HT-29, HCT 116, A549, SW2 | Colon, Lung | 50.0 - 243.0 | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple signaling pathways involved in cell proliferation, survival, and angiogenesis.
ROS-ERK Pathway
This compound has been shown to inhibit the production of reactive oxygen species (ROS) and subsequently suppress the activation of the extracellular signal-regulated kinase (ERK) pathway.[5] This inhibition leads to a decrease in the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, thereby hindering tumor growth and vascularization.[5]
Caption: this compound inhibits the ROS-ERK signaling pathway.
PI3K/Akt Pathway
A synthetic derivative of this compound, this compound dimethyl ether, has been demonstrated to inhibit the phosphorylation of PI3K and Akt in laryngeal cancer cells.[2][6] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition by this compound derivatives leads to decreased expression of the anti-apoptotic protein Bcl-2 and induction of apoptosis.[2][6]
Caption: this compound derivative inhibits the PI3K/Akt pathway.
NF-κB Signaling Pathway
The anti-inflammatory properties of this compound are linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[7] In the context of cancer, constitutive activation of NF-κB is common and promotes a more aggressive tumor phenotype.[7] While direct studies on this compound's effect on NF-κB in various cancer cell lines are still emerging, its known inhibitory action on this pathway suggests a plausible mechanism for its anticancer effects.
Caption: this compound's potential inhibition of the NF-κB pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound on cancer cell lines.
Experimental Workflow
Caption: General workflow for studying this compound in cancer cells.
Protocol 1: Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Objective: To quantify the induction of apoptosis in cancer cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time as determined from the proliferation assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and ERK.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells with lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound and its derivatives represent a promising avenue for the development of novel anticancer therapies. Their ability to modulate key signaling pathways involved in cancer progression, coupled with their natural origin, makes them attractive candidates for further investigation. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of this compound in various cancer models. Further studies are warranted to elucidate the precise mechanisms of action and to establish the clinical efficacy of this compound in cancer treatment.
References
- 1. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of this compound and fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Willow bark extract (BNO1455) and its fractions suppress growth and induce apoptosis in human colon and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an extract from white willow bark, inhibits angiogenesis by blocking the ROS-ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and inhibitory effect of this compound dimethyl ether in Laryngeal cancer cells through the apoptosis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salicin in Topical Anti-inflammatory Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicin, a naturally occurring glucoside found in willow bark, has a long history of use in traditional medicine for its analgesic and anti-inflammatory properties. Upon administration, this compound is metabolized to salicylic acid, the primary active metabolite responsible for its therapeutic effects. Topical application of this compound offers a targeted approach to treating inflammatory skin conditions, minimizing systemic side effects. These application notes provide a comprehensive overview of the mechanisms of action of this compound, along with detailed protocols for its formulation and evaluation as a topical anti-inflammatory agent.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory cascade. Its primary metabolite, salicylic acid, is known to inhibit the activity of cyclooxygenase (COX) enzymes and interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
Salicylic acid, the active metabolite of this compound, is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][3] By inhibiting COX enzymes, salicylic acid reduces the production of pro-inflammatory prostaglandins at the site of inflammation.[2][3] While some studies suggest salicylic acid is a relatively weak inhibitor of COX activity in vitro, its efficacy in vivo is well-established.[4] One study noted that the IC50 value for salicylate in suppressing prostaglandin E2 synthesis in response to exogenous arachidonate was estimated to be approximately 5 x 10⁻⁶ M.[5]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2][3] this compound and its derivatives can suppress the activation of the NF-κB pathway.[6][7] This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB.[7] This action prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the transcription of target inflammatory genes.[2][3]
Attenuation of MAPK Signaling
The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, play a crucial role in cellular responses to inflammatory stimuli. This compound has been shown to inhibit the activation of the ERK pathway.[5] It is suggested that salicylate can also activate the p38 MAPK stress pathway while inhibiting the ERK survival pathway.[8] By modulating these pathways, this compound can influence the production of pro-inflammatory cytokines and mediators.
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the anti-inflammatory effects of this compound and its metabolite, salicylic acid.
Table 1: In Vitro Efficacy of this compound/Salicylic Acid
| Assay | Target | Test Substance | Concentration | Effect | Reference |
| Cytokine Expression (mRNA) | IL-1β, IL-6, MMP13 | This compound | 10 µM | Decreased TNF-α-induced expression in chondrocytes | [9] |
| COX Activity | COX-2 | Salicylate | ~5 x 10⁻⁶ M (IC50) | Inhibition of PGE₂ synthesis | [5] |
| NF-κB Activity | NF-κB Reporter Gene | Pyr-41 (NF-κB inhibitor) | 1-50 µM | Dose-dependent inhibition of TNF-α-induced activity | [2] |
| Cell Viability | Chondrocytes | This compound | 0-100 µM | No significant cytotoxicity observed | [9] |
Table 2: In Vivo Efficacy of a Topical this compound Formulation (0.5%)
| Parameter | Timepoint | Result | P-value | Reference |
| Wrinkles, Tactile Roughness, Pore Size, Radiance, Overall Appearance | Week 1 | Statistically significant improvement | P ≤ 0.05 | [10] |
| Mottled Pigmentation, Global Firmness, Jaw-line Contour | Week 4 | Statistically significant improvement | P ≤ 0.05 | [10] |
| Cutometry, Corneometry, Ultrasound Measurements | Week 12 | Statistically significant improvements | P ≤ 0.05 | [10] |
Experimental Protocols
Formulation of a Topical this compound Gel (Hypothetical Example)
This protocol describes the preparation of a 2% this compound hydrogel.
Materials:
-
This compound powder
-
Carbopol 940
-
Propylene glycol
-
Triethanolamine
-
Purified water
-
Preservative (e.g., Phenoxyethanol)
Equipment:
-
Analytical balance
-
Magnetic stirrer with hot plate
-
Beakers
-
pH meter
-
Homogenizer
Procedure:
-
Preparation of the Gel Base:
-
Incorporation of this compound:
-
Dissolve this compound (2% w/w) and the preservative in a separate portion of purified water, with gentle heating if necessary.
-
Once dissolved, cool the this compound solution to room temperature.
-
Gradually add the this compound solution to the gel base with continuous stirring.
-
-
Neutralization and Homogenization:
-
Slowly add triethanolamine dropwise to neutralize the gel and achieve the desired pH (typically 5.5-6.5 for topical formulations).[11]
-
Homogenize the formulation to ensure uniformity and a smooth consistency.
-
-
Quality Control:
-
Measure the pH of the final gel.
-
Visually inspect for appearance and homogeneity.
-
Determine viscosity using a viscometer.
-
Assess spreadability.
-
Caption: Workflow for topical this compound gel formulation.
In Vitro COX-2 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound on COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Celecoxib (positive control)
-
This compound (test compound)
-
96-well white opaque microplate
Equipment:
-
Fluorescence microplate reader
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
Add 10 µL of diluted test inhibitor (this compound at various concentrations), positive control (celecoxib), or assay buffer (enzyme control) to the respective wells of the 96-well plate.[10]
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[12]
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.[10]
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[12]
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each this compound concentration relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes a standard in vivo model to assess the anti-inflammatory activity of a topical this compound formulation in rats.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% in sterile saline)
-
Topical this compound formulation
-
Placebo formulation (vehicle control)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, placebo, this compound-treated).
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.
-
The formula for calculating the percentage of inhibition is:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
-
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
This compound presents a promising natural active ingredient for topical anti-inflammatory formulations. Its multifaceted mechanism of action, targeting key inflammatory pathways, supports its therapeutic potential. The provided protocols offer a framework for the development and evaluation of novel topical formulations containing this compound for the management of inflammatory skin disorders. Further research should focus on optimizing formulation parameters to enhance skin penetration and conducting robust clinical trials to establish its efficacy and safety in human subjects.
References
- 1. hrpub.org [hrpub.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Gel Preparation: Methods, Key Ingredients, and Quality Control [pharmacareerinsider.com]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The natural product this compound alleviates osteoarthritis progression by binding to IRE1α and inhibiting endoplasmic reticulum stress through the IRE1α-IκBα-p65 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. scielo.br [scielo.br]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. inotiv.com [inotiv.com]
- 14. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Salicin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro testing of salicin's efficacy, focusing on its anti-inflammatory and anti-angiogenic properties. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Anti-Inflammatory Efficacy of this compound
This compound has demonstrated significant anti-inflammatory effects in various in vitro models. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways.
Inhibition of Pro-Inflammatory Cytokines
This compound has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
Experimental Protocol: Measurement of Cytokine Inhibition in Macrophages
This protocol describes the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells to assess the inhibitory effect of this compound on cytokine production.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO or water)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (solvent without this compound).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine by this compound compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition.
Quantitative Data Summary: this compound's Effect on Pro-Inflammatory Cytokines
| Cytokine | Cell Line | Stimulant | This compound Concentration | % Inhibition | IC₅₀ (µM) | Reference |
| TNF-α | RAW264.7 | LPS | 10 µM | Markedly decreased | Not explicitly stated | [1] |
| IL-6 | RAW264.7 | LPS | 10 µM | Markedly decreased | Not explicitly stated | [1] |
| IL-1β | RAW264.7 | LPS | 10 µM | Markedly decreased | Not explicitly stated | [1] |
| IL-6 | Human PBMCs | SARS-CoV-2 peptide/IL-1β | Pre-treatment | Decreased | Not explicitly stated | [2] |
| IL-1β | Human PBMCs | SARS-CoV-2 peptide/IL-1β | Pre-treatment | Decreased | Not explicitly stated | [2] |
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocol: NF-κB Reporter Assay
This protocol utilizes a luciferase reporter gene assay to measure the effect of this compound on NF-κB activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
TNF-α (as a stimulant)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
This compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold change in NF-κB activity in the presence of this compound compared to the stimulated control.
Experimental Protocol: Western Blot for MAPK Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins, such as p38 and ERK.
Materials:
-
RAW264.7 cells (or other relevant cell line)
-
This compound
-
LPS
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time, followed by stimulation with LPS.
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the phosphorylated and total forms of p38 and ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the effect of this compound on MAPK activation.
Quantitative Data Summary: this compound's Effect on Signaling Pathways
| Pathway | Target Protein | Cell Line | Effect of this compound | Reference |
| NF-κB | NF-κB activation | Human gingival fibroblasts | Antagonizes NF-κB signaling | [3] |
| MAPK | p38 phosphorylation | Not specified | Salicylate activates p38 | [4] |
| MAPK | ERK phosphorylation | Endothelial cells | Reduced activation | [5] |
Signaling Pathway Diagrams:
Caption: this compound's anti-inflammatory mechanism.
Caption: Workflow for cytokine inhibition assay.
Anti-Angiogenic Efficacy of this compound
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, a critical process in tumor growth and other pathologies.
Experimental Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel or other basement membrane extract
-
This compound
-
Vascular Endothelial Growth Factor (VEGF) (as a pro-angiogenic stimulus)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
-
Treatment: Treat the cells with different concentrations of this compound in the presence or absence of VEGF.
-
Incubation: Incubate the plate for 4-12 hours to allow for tube formation.
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branch points using image analysis software.
-
Data Analysis: Calculate the percentage inhibition of tube formation by this compound.
Quantitative Data Summary: this compound's Effect on Angiogenesis
| Assay | Cell Line | Effect of this compound | Quantitative Measurement | Reference |
| Tube Formation | HUVECs | Suppressed angiogenic activity | Significant reduction in tube formation | [5] |
| Cell Migration | Endothelial cells | Suppressed migration | Not specified | [5] |
Signaling Pathway Diagram:
Caption: this compound's anti-angiogenic mechanism.
Cyclooxygenase (COX) Activity
The direct effect of this compound on COX enzymes is a subject of ongoing research. While willow bark extracts, which contain this compound, are known to inhibit COX activity, some studies suggest that other compounds within the extract may be more potent in this regard than this compound itself.[2] Salicylate, a metabolite of this compound, has been shown to inhibit COX-2 activity by suppressing its expression rather than through direct enzymatic inhibition.[6]
Experimental Protocol: COX-2 Inhibition Assay
This protocol can be used to assess the direct inhibitory effect of this compound on COX-2 enzyme activity.
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
COX-2 specific inhibitor (e.g., Celecoxib) as a positive control
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the purified COX-2 enzyme with various concentrations of this compound or the positive control inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate for a specific time at 37°C.
-
Reaction Termination: Stop the reaction.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE₂) produced using a suitable detection method, such as an ELISA or a fluorometric assay.
-
Data Analysis: Calculate the percentage inhibition of COX-2 activity by this compound and determine its IC₅₀ value.
Quantitative Data Summary: this compound's Effect on COX-2
| Assay | Effect of this compound | IC₅₀ | Reference |
| COX-2 Enzyme Activity | Salicylate inhibits COX-2 activity via suppression of protein expression | ≈5 x 10⁻⁶ M (for salicylate) | [6] |
| PGE₂ Release | Willow bark extract inhibits PGE₂ release | Not specified for pure this compound | [2] |
Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should optimize these protocols based on their specific experimental conditions and cell lines. It is also crucial to consult original research articles for more detailed methodologies.
References
- 1. D(-)-Salicin inhibits the LPS-induced inflammation in RAW264.7 cells and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Salicin as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicin, a naturally occurring β-glucoside found in the bark of willow and poplar trees, serves as a valuable substrate for studying various enzymatic reactions. Historically recognized as the precursor to salicylic acid and subsequently aspirin, its enzymatic conversion is of significant interest in pharmacology, biochemistry, and drug development.[1][2] The primary enzyme responsible for the hydrolysis of this compound is β-glucosidase, which cleaves the glycosidic bond to release D-glucose and saligenin (salicyl alcohol).[3][4] Saligenin is then oxidized to the pharmacologically active salicylic acid.[1] This document provides detailed application notes and protocols for utilizing this compound as a substrate in enzymatic assays and for studying its metabolic pathways.
Enzymatic Hydrolysis of this compound
The enzymatic breakdown of this compound is a two-step process initiated by β-glucosidase.
-
Hydrolysis: β-glucosidase catalyzes the hydrolysis of this compound into saligenin and β-D-glucose.[4][5]
-
Oxidation: Saligenin is subsequently oxidized to form salicylic acid, the active metabolite.[1]
This metabolic conversion is fundamental to the anti-inflammatory and analgesic properties associated with willow bark extracts.
Signaling Pathways Modulated by this compound Metabolites
The primary active metabolite of this compound, salicylic acid, is known to influence several key signaling pathways involved in inflammation and cellular stress responses. Understanding these pathways is crucial for drug development and mechanistic studies.
-
NF-κB Signaling: Salicylic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2.[1]
-
MAPK Pathway: Salicylic acid can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[3]
-
ROS-ERK Pathway: this compound and its metabolites have been found to target signaling pathways mediated by reactive oxygen species (ROS) and extracellular signal-regulated kinase (ERK), which are implicated in angiogenesis and tumor progression.
Below are diagrams illustrating the enzymatic conversion of this compound and a key downstream signaling pathway.
Data Presentation: Enzyme Kinetics
The following table summarizes kinetic parameters for β-glucosidase using this compound as a substrate. This data is essential for designing enzyme assays and for comparative studies.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Trichoderma reesei QM 9414 | This compound | 1.09 ± 0.2 | 2.09 ± 0.52 | - | - | [5] |
| Almonds | This compound | - | - | 5.0 | 37 | [4][6][7] |
| Aspergillus niger | This compound | - | - | 5.0 | 50 | [8] |
Experimental Protocols
Protocol 1: β-Glucosidase Activity Assay using a Coupled Enzyme System
This protocol measures the glucose produced from this compound hydrolysis using a hexokinase and glucose-6-phosphate dehydrogenase (G6PDH) coupled reaction. The rate of NADP+ reduction to NADPH is monitored spectrophotometrically at 340 nm.[4][6]
Materials:
-
β-glucosidase enzyme solution
-
This compound solution (1% w/v in 0.1 M acetate buffer, pH 5.0)
-
0.1 M Acetate buffer, pH 5.0
-
Glucose reagent system containing:
-
0.1 M Tris-HCl buffer, pH 7.6
-
Hexokinase (≥ 1.5 units/mL)
-
ATP (0.77 µmol/mL)
-
NAD+ (0.91 µmol/mL)
-
Glucose-6-phosphate dehydrogenase (≥ 1.9 units/mL)
-
-
Spectrophotometer capable of reading at 340 nm
-
Water bath at 37°C
-
Boiling water bath
-
Ice bath
Procedure:
-
Prepare the 1% this compound solution by dissolving 1 g of this compound in 100 mL of 0.1 M acetate buffer, pH 5.0. Pre-incubate at 37°C for 5-10 minutes before use.[4][6]
-
Prepare serial dilutions of the β-glucosidase enzyme solution in reagent-grade water.
-
Pipette 1.0 mL of each enzyme dilution into separate test tubes. Include a blank with 1.0 mL of reagent-grade water.
-
Incubate the tubes at 37°C for 5-8 minutes to reach thermal equilibrium.
-
At timed intervals, add 4.0 mL of the pre-warmed this compound solution to each tube and mix well.
-
Incubate each sample for exactly 10 minutes at 37°C.
-
Stop the reaction by placing the tubes in a boiling water bath for at least 5 minutes.
-
Cool the tubes in an ice bath.
-
Pipette 3.0 mL of the glucose reagent system into cuvettes.
-
Measure the initial absorbance at 340 nm (A340) of each cuvette.
-
Add 0.1 mL of the heated enzyme-salicin reaction mixture (or the blank) to the respective cuvettes.
-
Monitor the change in A340 until it becomes stable (approximately 3-5 minutes). Record the final A340.
-
Calculate the change in absorbance (ΔA340) for each sample by subtracting the initial from the final reading.
-
The rate of glucose formation can be calculated using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Protocol 2: β-Glucosidase Activity Assay using a Glucometer
This simplified protocol utilizes a personal glucose meter (PGM) to quantify the glucose released from this compound hydrolysis.[8] This method is suitable for rapid screening and point-of-care applications.
Materials:
-
β-glucosidase enzyme solution
-
This compound solution (e.g., 0.03 g/mL in 0.05 M citric acid-sodium citrate buffer, pH 5.0)
-
0.05 M Citric acid-sodium citrate buffer, pH 5.0
-
Personal glucose meter (PGM) and corresponding test strips
-
Water bath at 50°C
-
Boiling water bath
Procedure:
-
Prepare the this compound solution in the citric acid-sodium citrate buffer.
-
Add 0.5 mL of the enzyme solution to 1.5 mL of the this compound solution that has been pre-heated in a 50°C water bath for 5 minutes.
-
Incubate the reaction mixture at 50°C for 30 minutes.
-
Terminate the reaction by incubating the mixture in a boiling water bath for 10 minutes.
-
Allow the mixture to cool to room temperature.
-
Use the PGM to measure the glucose concentration in the reaction mixture according to the manufacturer's instructions.
-
A blank control with heat-inactivated enzyme should be run in parallel.
-
The β-glucosidase activity can be determined by the amount of glucose produced per unit of time.
Applications in Drug Development
-
Prodrug Activation Studies: this compound serves as a model prodrug.[1] Studying its enzymatic conversion provides insights into the metabolic activation of other glycosidic prodrugs in the gastrointestinal tract and liver.
-
Enzyme Inhibition Screening: The β-glucosidase-salicin reaction can be used as a primary screen for identifying inhibitors of this enzyme class, which may have therapeutic potential in various diseases.
-
Pharmacokinetic and Metabolic Profiling: Investigating the metabolism of this compound to salicylic acid and its subsequent metabolites helps in understanding the pharmacokinetics of salicylates and their distribution in the body.[1]
-
Anti-inflammatory Drug Discovery: By understanding how this compound's metabolites modulate inflammatory pathways like NF-κB, researchers can design and develop novel anti-inflammatory agents.[1]
References
- 1. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucosidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of Salicin Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicin, a naturally occurring β-glucoside from willow bark, is historically significant as the lead compound that inspired the synthesis of acetylsalicylic acid (aspirin).[1][2] Its inherent anti-inflammatory, analgesic, and antipyretic properties make it an excellent scaffold for drug discovery.[3] Upon ingestion, this compound is metabolized into its active form, salicylic acid, which exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The synthesis of this compound derivatives aims to enhance potency, selectivity, and pharmacokinetic profiles, expanding its therapeutic potential into areas such as oncology and neurodegenerative diseases. These notes provide an overview of synthetic strategies, key experimental protocols for biological evaluation, and data on the activity of novel derivatives.
Synthesis Strategies for this compound Derivatives
The chemical structure of this compound offers multiple sites for modification, including the hydroxyl groups on the glucose moiety and the aromatic ring. Common synthetic strategies involve:
-
Esterification and Etherification: Modifying the hydroxyl groups of the salicyl alcohol or glucose units to alter lipophilicity and cell permeability.
-
Glycosidic Bond Modification: Altering the sugar moiety or the anomeric linkage to influence metabolic stability.
-
Aromatic Ring Substitution: Introducing various functional groups onto the phenyl ring to modulate target binding and activity.
A key synthetic approach involves the selective acetylation of this compound's glucose moiety. For instance, 2-O-acetylthis compound and 6-O-acetylthis compound (fragilin) have been synthesized from peracetylated bromothis compound through selective deacetylation and subsequent base-catalyzed acetyl group migration.[5]
Experimental Protocols
Protocol 1: General Synthesis of a Salicylic Acid Ester Derivative
This protocol describes a representative esterification reaction, a common method for producing derivatives of salicylic acid, the active metabolite of this compound.[2]
-
Reaction Setup: In a round-bottom flask, dissolve salicylic acid (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).
-
Acylation: Add an acylating agent, such as acetic anhydride (1.5 equivalents), to the solution.
-
Catalysis: Add a catalytic amount of an acid, like sulfuric acid or phosphoric acid, to the reaction mixture.
-
Heating: Heat the mixture under reflux for a specified time (typically 1-2 hours) while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench the excess acetic anhydride.
-
Purification: The product, acetylsalicylic acid (aspirin), will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized derivative using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7][8]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for another 24 hours.[6]
-
Nitrite Measurement:
-
Collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5-5% phosphoric acid) to the supernatant.[6]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.[8]
Protocol 3: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[10][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Incubation: Treat the cells with a range of concentrations of the this compound derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Quantitative Data Presentation
The biological activities of various this compound derivatives are summarized below.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Salicortin | RAW 264.7 | NO Inhibition | ~25 | [13] |
| Saliglandin | BV-2 | NO Inhibition | >100 | Kim et al., 2015 |
| 6'-O-(Z)-p-coumaroylthis compound | BV-2 | NO Inhibition | 40.23 | Kim et al., 2015 |
| Tremulacin | BV-2 | NO Inhibition | 20.35 | Kim et al., 2015 |
| 2'-O-Acetylsalicortin | BV-2 | NO Inhibition | 13.57 | Kim et al., 2015 |
| Undescribed Derivative 4 | RAW 264.7 | NO Inhibition | 10.7 | Wu et al., 2024[14] |
| Undescribed Derivative 5 | RAW 264.7 | NO Inhibition | 13.4 | Wu et al., 2024[14] |
| Undescribed Derivative 6 | RAW 264.7 | NO Inhibition | 16.2 | Wu et al., 2024[14] |
Table 2: Anticancer Activity of this compound and its Derivatives
| Compound | Cell Line | Assay | Activity/IC₅₀ | Reference |
|---|---|---|---|---|
| This compound | MCF-7 | Cytotoxicity | IC₅₀ > 100 µM | El-Sayed et al., 2017[9] |
| This compound | Panc-1 | Cytotoxicity | IC₅₀ > 100 µM | El-Sayed et al., 2017[9] |
| Salicylamide Analog 15a | EGFR Kinase | Enzyme Inhibition | IC₅₀ = 0.27 µM | Liu et al., 2016 |
| Salicylamide Analog 15b | EGFR Kinase | Enzyme Inhibition | IC₅₀ = 1.1 µM | Liu et al., 2016 |
Visualizations: Workflows and Signaling Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. D-(-)-Salicin: Phytochemistry, Biosynthesis and Metabolism_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Salicaceae Acetyl Salicins Using Selective Deacetylation and Acetyl Group Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 13. Salicortin suppresses lipopolysaccharide-stimulated inflammatory responses via blockade of NF-κB and JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory this compound Derivatives from the Barks of Salix tetrasperma. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Salicin Yield from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of salicin from plant sources, primarily willow (Salix) bark.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step in maximizing this compound yield?
A1: The initial and one of the most crucial steps is the proper preparation of the plant material.[1] The source of the white willow bark should be reliable to ensure it is from a sustainable and uncontaminated source.[1] The bark should be coarsely ground into a powder to significantly increase the surface area available for extraction, allowing for more efficient contact with the solvent.[1][2]
Q2: Which solvent system is most effective for this compound extraction?
A2: The choice of solvent is a critical factor.[1] Ethanol and water are common solvents, and often a mixture of the two is most effective.[1][2] For instance, a 70% ethanol solution has been found to be effective for a broad range of compounds in white willow bark.[2] A 50:50 ethanol-water mixture can be a good compromise for extracting both this compound and other related compounds.[2] The selection depends on the desired purity and the other compounds you may want to co-extract. For analytical purposes, a methanol-water (50:50, v/v) mixture has also been used effectively.[3]
Q3: How can I remove tannins, which often co-extract with this compound and interfere with purification?
A3: Tannin removal is a common challenge. A multi-step process can be employed for their removal. First, water-insoluble or poorly soluble tannins can be precipitated out of the extract.[4] Subsequently, water-soluble tannins can be removed using polyvinylpolypyrrolidone (PVPP).[4]
Q4: What advanced extraction techniques can improve this compound yield and reduce extraction time?
A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve efficiency. UAE uses low temperatures and less solvent, which is beneficial for heat-sensitive compounds.[5][6] MAE offers reduced extraction time and enhanced extraction rates.[5] Supercritical Fluid Extraction (SFE) with CO2 is another advanced method that can yield highly concentrated extracts.[2][7] It allows for selective extraction by altering pressure and temperature.[8]
Q5: How is this compound quantified in the extract?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound.[1][3][9] A typical HPLC setup involves a C18 column with a mobile phase consisting of a methanol and buffer solution.[3] Detection is usually performed using a UV spectrometer at a wavelength of around 265-270 nm.[3][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Improper Plant Material Preparation: The bark may not be ground to a sufficient fineness, reducing the surface area for extraction.[1] 2. Inefficient Extraction Method: The chosen solvent or extraction conditions (temperature, time) may not be optimal. 3. Degradation of this compound: this compound can degrade under certain conditions, such as highly acidic environments combined with high temperatures.[10] 4. Losses during Purification: this compound may be lost during steps like filtration, centrifugation, or recrystallization.[1] | 1. Optimize Grinding: Ensure the bark is ground to a consistent and fine powder to maximize solvent contact.[1] 2. Optimize Extraction Parameters: Experiment with different solvent systems (e.g., varying ethanol/water ratios).[2] For solvent extraction, ensure adequate stirring or shaking for a sufficient duration (from a few hours to several days).[1] Consider advanced methods like ultrasound or microwave-assisted extraction to improve efficiency.[5][11] 3. Control pH and Temperature: Avoid harsh acidic conditions and excessively high temperatures during extraction and processing to prevent hydrolysis of this compound.[10] 4. Monitor Yield at Each Step: Carefully monitor the yield after each purification step to identify where losses are occurring.[1] |
| Impure this compound Isolate | 1. Presence of Tannins: Tannins are frequently co-extracted and can be difficult to separate.[4] 2. Co-extraction of Other Compounds: The solvent system may be too broad, extracting a wide range of unwanted compounds. 3. Ineffective Purification: The chosen purification method (e.g., recrystallization) may not be sufficient to remove all impurities. | 1. Tannin Removal: Implement a specific tannin removal step using PVPP.[4] 2. Selective Extraction: Adjust the solvent polarity to be more selective for this compound. Supercritical CO2 extraction offers high selectivity by modifying pressure and temperature.[8] 3. Advanced Purification: Employ column chromatography with an appropriate adsorbent resin for more effective purification.[4] Recrystallization can be used as a final polishing step.[1] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound in willow bark can vary significantly between different species, the age of the tree, and the season of harvest.[12] 2. Lack of Standardized Protocol: Inconsistent application of the extraction and purification protocol will lead to variable results. | 1. Standardize Plant Material: Whenever possible, use bark from the same species and harvest time. It is crucial to have the plant material properly identified. 2. Standardize Procedures: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for all experimental steps, from material preparation to final quantification. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Key Parameters | Reported Yield/Efficiency | Reference(s) |
| Maceration | Ethanol, Water, or Ethanol/Water mixtures | Room temperature, several days to weeks, 1:5 bark to solvent ratio. | - | [2] |
| Solvent Extraction (Reflux) | 80% Ethanol | Reflux for 1 hour, repeated twice. | - | [11][13] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Pressure: 22 MPa, Temperature: 40°C, Particle Size: 0.45 mm, Time: 100 minutes. | Maximum yield of 12.371% with 56.75% this compound recovery. | [7] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | Ultrasonic Power: 200W, Time: 20 min, Temperature: 40°C. | High efficiency and shorter extraction time. | [11][13] |
| Microwave-Assisted Extraction (MAE) | Ionic Liquid ([C4mim]BF4) | Microwave Power: 385 W, Time: 20 min, Liquid/Solid Ratio: 25 mL/g. | Total extraction yield of 40.84 mg/g for this compound, hyperin, and rutin combined. | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
This protocol is based on a method for purifying this compound from white willow bark using a combination of ultrasonic extraction and macroporous resin.[11][13]
-
Preparation of Plant Material: Crush 1 kg of white willow bark into 1-2 cm segments.[11][13]
-
Extraction:
-
Reflux Extraction:
-
Concentration:
-
Concentrate the combined extract under reduced pressure at a controlled temperature of 50°C until all alcohol has been removed.[11]
-
-
Purification (Column Chromatography):
-
Further purification can be achieved using a macroporous resin column to adsorb the this compound.
-
Protocol 2: Quantification of this compound using HPLC
This protocol is based on a described HPLC method for the determination of this compound in willow bark extract.[3]
-
Sample Preparation:
-
Extract this compound from the plant material using a methanol-water (50:50, v/v) solution.
-
Centrifuge the extract.
-
Take the supernatant for injection.[3]
-
-
HPLC Conditions:
-
Quantification:
-
Create a calibration curve using this compound standards of known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound from plant material.
Caption: A troubleshooting guide for addressing low this compound yield during extraction experiments.
References
- 1. The process of extracting this compound from white willow bark extract. [greenskybio.com]
- 2. The Optimal Method for Extracting White Willow Bark Extract. [greenskybio.com]
- 3. [Determination of this compound in extract of willow bark by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1901698B1 - Process for extracting this compound derivatives from salix - Google Patents [patents.google.com]
- 5. Effect of Microwave and Ultrasound-Assisted Extraction on the Phytochemical and In Vitro Biological Properties of Willow (Salix alba) Bark Aqueous and Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted extraction of anti-inflammatory actives from corn silk (Zea mays L.): Process optimization, machine learning screening, and interaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 9. bch.ro [bch.ro]
- 10. researchgate.net [researchgate.net]
- 11. Method for extracting this compound from white willow bark - Eureka | Patsnap [eureka.patsnap.com]
- 12. The Uncertain Origins of Aspirin [press.asimov.com]
- 13. CN102731587A - Method for extracting this compound from white willow bark - Google Patents [patents.google.com]
- 14. Ionic Liquid-Based Vacuum Microwave-Assisted Extraction Followed by Macroporous Resin Enrichment for the Separation of the Three Glycosides this compound, Hyperin and Rutin from Populus Bark - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Salicin Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the large-scale purification of salicin. This resource is designed to provide direct, actionable guidance to overcome common challenges encountered during the extraction and purification of this valuable bioactive compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental workflow and achieving high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the large-scale purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low this compound Yield | 1. Incomplete extraction from the raw material (e.g., willow bark).[1] 2. Degradation of this compound during extraction (e.g., acid hydrolysis at high temperatures).[2] 3. Loss of this compound during separation and purification steps.[1] 4. Suboptimal solvent selection or solvent-to-solid ratio.[3] | 1. Optimize Extraction: - Ensure the raw material is finely ground to increase the surface area for extraction.[1] - Consider using a weak acid-ethyl alcohol solution to improve this compound solubility.[3] - Employ ultrasonic-assisted extraction to enhance efficiency at lower temperatures.[4] 2. Control Extraction Conditions: - Maintain a lower extraction temperature to prevent degradation.[3][5] - Avoid highly acidic conditions which can lead to hydrolysis of the glycosidic bond.[2] 3. Minimize Purification Losses: - Carefully monitor each step of the purification process. - Optimize the elution gradient in chromatographic steps to ensure complete recovery of this compound. |
| Low Purity of Final Product | 1. Co-extraction of impurities such as tannins, pigments, and other phenolic compounds.[5][6] 2. Inefficient removal of impurities during purification steps.[3] 3. Suboptimal crystallization conditions leading to the inclusion of impurities.[7] | 1. Pre-Extraction Treatment: - Consider a pre-treatment step with a non-polar solvent to remove some lipophilic impurities. - The use of lime (calcium hydroxide) can help in precipitating tannins.[4][8] 2. Enhance Purification: - Employ a multi-step purification strategy, such as a combination of different chromatography resins (e.g., macroporous resin followed by polyamide or alumina).[9][10] - Use adsorbents like activated carbon, aluminum oxide, and kieselguhr to remove pigments and other impurities.[3] 3. Optimize Crystallization: - Ensure slow cooling during recrystallization to allow for the formation of pure crystals. Rapid crystallization can trap impurities.[7] - Use a minimal amount of a suitable hot solvent to dissolve the crude this compound before cooling.[11] |
| Poor Chromatographic Separation | 1. Inappropriate stationary phase (resin) selection. 2. Incorrect mobile phase composition or gradient. 3. Column overloading. 4. Presence of strongly retained impurities. | 1. Resin Selection: - For initial capture from crude extract, macroporous adsorbent resins are effective.[8] - For finer purification, polyamide or neutral alumina columns can be used to separate this compound from other phenolic compounds.[9] 2. Mobile Phase Optimization: - For reversed-phase HPLC, a gradient of acetonitrile and water with a small amount of acid (e.g., 0.05% trifluoroacetic acid) can be effective.[12] 3. Loading and Column Care: - Determine the optimal loading capacity of your column to avoid peak broadening and poor separation. - Implement a column cleaning and regeneration protocol to remove strongly bound impurities. |
| Difficulty with Crystallization | 1. Supersaturation not achieved or lost too quickly. 2. Presence of impurities inhibiting crystal formation. 3. Incorrect solvent for recrystallization. | 1. Achieving Supersaturation: - Concentrate the this compound solution after chromatographic purification.[1] - Slowly cool the concentrated solution to induce crystallization.[1] An ice bath can be used once the solution has cooled to room temperature.[11] 2. Address Impurities: - If crystallization fails, it may indicate the presence of significant impurities. Consider an additional purification step (e.g., another chromatographic run or treatment with activated carbon). 3. Solvent Selection: - this compound is soluble in ethanol, DMSO, and dimethylformamide.[13] Aqueous ethanol solutions are commonly used for extraction and can be suitable for crystallization. |
Frequently Asked Questions (FAQs)
Extraction
-
Q1: What is the most effective and environmentally friendly solvent for large-scale this compound extraction?
-
A weak acid-ethyl alcohol solution is a good option as it can improve the solubility of this compound while being relatively environmentally friendly compared to other organic solvents.[3] Water and ethanol-water mixtures are also commonly used.[6][10] The use of ethanol avoids many of the environmental concerns associated with other organic solvents.[3]
-
-
Q2: How can I minimize the co-extraction of tannins with this compound?
-
Tannins are a major impurity in this compound extraction.[5] Their co-extraction can be minimized by using lower extraction temperatures, as tannins are more soluble in hot water.[5] Additionally, pre-treating the raw material with an alkaline substance like quicklime can help precipitate tannins before the main extraction.[4][8] Another approach is the use of polyvinylpolypyrrolidone (PVPP) to remove water-soluble tannins after extraction.[10]
-
Purification
-
Q3: What type of chromatography is best suited for large-scale this compound purification?
-
A multi-step chromatographic approach is often most effective. An initial capture step using a macroporous adsorbent resin is common.[8] This can be followed by polishing steps using polyamide or neutral alumina columns for more specific impurity removal.[9] For high-purity applications, preparative HPLC can be employed.[5][14]
-
-
Q4: My this compound product is discolored. How can I remove the pigments?
Crystallization
-
Q5: What are the key parameters to control for successful recrystallization of this compound?
-
The key is to dissolve the crude this compound in a minimum amount of a suitable hot solvent to create a saturated solution.[1][11] Then, the solution should be cooled slowly to allow for the formation of pure crystals.[1] Rapid cooling can lead to the precipitation of amorphous solid or the trapping of impurities.[7]
-
-
Q6: I'm getting an oily precipitate instead of crystals. What should I do?
-
Oiling out can occur if the solution is supersaturated at a temperature above the melting point of the solute or if there are significant impurities.[7] To resolve this, try adding a small amount of additional hot solvent to the oily mixture to fully dissolve it, and then attempt to cool it even more slowly.[7] Seeding with a small crystal of pure this compound can also help induce proper crystallization.
-
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction and Macroporous Resin Purification
This protocol is based on methods described for efficient extraction and initial purification.[4]
-
Preparation of Raw Material:
-
Grind 1 kg of dried white willow bark into coarse powder (1-2 cm segments).
-
Mix the powdered bark with quicklime at a mass ratio of 1:8 and let it stand for 10 minutes.[4]
-
-
Ultrasonic Extraction:
-
Add an 80% ethanol solution to the bark-lime mixture.
-
Perform ultrasonic extraction twice. For each extraction:
-
Ultrasonic Power: 200W
-
Extraction Time: 20 minutes
-
Extraction Temperature: 40°C
-
Working Mode: 5 seconds on, 5 seconds off.[4]
-
-
-
Filtration and Concentration:
-
Combine the extracts from both extractions and filter to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure until there is no smell of alcohol.
-
-
Macroporous Resin Chromatography:
-
Load the concentrated extract onto a pre-equilibrated macroporous adsorbent resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the this compound using a stepwise or gradient elution with increasing concentrations of ethanol in water.
-
Collect the fractions containing this compound, identified by thin-layer chromatography (TLC) or HPLC analysis.
-
-
Final Concentration and Drying:
-
Combine the this compound-rich fractions and concentrate them under reduced pressure.
-
Dry the resulting solid to obtain crude this compound.
-
Protocol 2: Recrystallization for High Purity this compound
This protocol outlines a general procedure for purifying crude this compound by recrystallization.[1][11]
-
Solvent Selection:
-
Choose a suitable solvent system. A mixture of ethanol and water is often effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) and heat the mixture gently (e.g., on a hot plate) with stirring until the this compound is completely dissolved.[11]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]
-
-
Isolation and Drying:
Visualizing the Process
Workflow for Large-Scale this compound Purification
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic: Low Purity
Caption: Troubleshooting logic for addressing low purity in the final this compound product.
References
- 1. The process of extracting this compound from white willow bark extract. [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105461766A - Method for extracting this compound from white willow bark - Google Patents [patents.google.com]
- 4. Method for extracting this compound from white willow bark - Eureka | Patsnap [eureka.patsnap.com]
- 5. Sciencemadness Discussion Board - extraction of this compound from willow bark - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102558254B - Extract of willow barks or willow branches and method for preparing this compound - Google Patents [patents.google.com]
- 9. CN104861013A - Method for extracting this compound from white willow bark - Google Patents [patents.google.com]
- 10. EP1901698B1 - Process for extracting this compound derivatives from salix - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Chromatographic analysis of salicylic compounds in different species of the genus Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
stability of salicin in different solvent systems
Welcome to the Technical Support Center for the stability of salicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and analyzing this compound in various solvent systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. This compound is susceptible to acid-catalyzed hydrolysis, which breaks the β-glycosidic bond to yield D-glucose and salicyl alcohol.[1]
-
pH: this compound is most reactive in highly acidic conditions (pH < 1).[1] At a pH greater than 2, it shows significantly improved stability.[1]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis, especially in acidic conditions.[1] The maximum reactivity has been observed at 90°C and a pH below 1.[1]
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, this compound should be kept as a crystalline solid at -20°C, under which conditions it can be stable for at least four years.[2] Aqueous solutions of this compound are not recommended for storage for more than one day due to potential hydrolysis.[2] If an aqueous solution must be prepared in advance, it is advisable to maintain a pH above 2 and store it at room temperature for short periods, as this compound preparations can be stored for more than a year under these conditions without noticeable decomposition.[1]
Q3: What is the solubility of this compound in common organic solvents?
A3: this compound exhibits solubility in several common organic solvents. The approximate solubilities are provided in the table below. It is important to note that while this compound dissolves in these solvents, its long-term stability in them is not well-documented in publicly available literature.
| Solvent | Solubility (approx.) |
| Ethanol | 3 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| Water | 43 g/L |
| PBS (pH 7.2) | 10 mg/mL |
| [Source:[2][3]] |
Q4: Is this compound sensitive to light?
A4: While specific photodegradation studies on this compound are limited, related compounds like salicylic acid are known to be susceptible to photodegradation.[4] Therefore, it is prudent to protect this compound solutions from light, especially during storage and analysis, to minimize potential degradation. Experiments involving UV detection should be designed to minimize the exposure of the sample to the light source.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathway for this compound is hydrolysis of the glycosidic bond, which results in the formation of D-glucose and salicyl alcohol (saligenin).[3] Salicyl alcohol can be further oxidized to form salicylaldehyde and salicylic acid.[3] Under photolytic conditions, while specific products for this compound are not well-defined, studies on salicylic acid suggest that dihydroxybenzoic acids can be formed.[4]
Troubleshooting Guides
HPLC Analysis Issues
Problem 1: Peak Tailing for the this compound Peak
-
Possible Cause 1: Secondary Interactions with Stationary Phase. Polar functional groups in this compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (typically by lowering the pH to around 2.5-3.0).
-
Add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.
-
Use a column with a highly end-capped stationary phase to minimize the number of available silanol groups.
-
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and reinject. If peak shape improves, column overload was the likely issue.
-
-
Possible Cause 3: Column Contamination or Degradation. Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.
-
Solution:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, replace the column.
-
Use a guard column to protect the analytical column from contaminants.
-
-
Problem 2: Appearance of Ghost Peaks in the Chromatogram
-
Possible Cause 1: Contaminated Mobile Phase or System. Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.
-
Solution:
-
Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Filter the mobile phase before use.
-
Implement a thorough needle wash program in the autosampler method.
-
Run blank injections (injecting only the mobile phase) to confirm if the ghost peaks originate from the system or solvent.
-
-
-
Possible Cause 2: Sample Degradation. this compound may degrade in the sample vial, leading to the appearance of unexpected peaks.
-
Solution:
-
Analyze samples as soon as possible after preparation.
-
If samples must be stored in the autosampler, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow down degradation.
-
-
Experimental Protocols
Protocol 1: Stability Testing of this compound in an Aqueous Solution
-
Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate buffer) at a known concentration. Adjust the pH of the solution to the desired level (e.g., pH 2, 4, 7, and 9).
-
Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., room temperature, 40°C, 60°C) and under different lighting conditions (e.g., protected from light, exposed to UV light).
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.
Protocol 2: HPLC Method for the Analysis of this compound and its Primary Degradant, Salicyl Alcohol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Overcoming Matrix Effects in Salicin Quantification
Welcome to the technical support center for salicin quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in the analysis of this compound and its primary metabolite, salicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: A matrix effect is the alteration of an analyte's signal in a mass spectrometer by co-eluting, often unidentified, components of the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] For this compound quantification, particularly in complex biological matrices like plasma, serum, or plant extracts, these effects can significantly compromise the accuracy, precision, and sensitivity of your results, leading to erroneous concentration measurements.[1][3]
Q2: I'm observing poor reproducibility and accuracy in my this compound measurements. Could this be due to matrix effects?
A2: Yes, inconsistent results are a classic sign of unmanaged matrix effects. The composition of biological matrices can vary significantly from sample to sample, leading to variable degrees of ion suppression or enhancement. If your calibration standards are prepared in a clean solvent while your samples are in a complex matrix, this discrepancy can cause significant and unpredictable errors in quantification.[4]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at what points in the chromatogram matrix effects are most pronounced.[1] A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike Method: This is a quantitative approach. You compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction procedure.[1] A significant difference in the signal response indicates the presence of matrix effects.[1]
Q4: What are the most effective strategies to minimize or eliminate matrix effects in this compound quantification?
A4: A multi-pronged approach is often the most effective, focusing on three main areas:
-
Effective Sample Preparation: The goal is to remove as many interfering components as possible from the matrix before LC-MS/MS analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[4]
-
Chromatographic Separation: Optimizing the LC method can separate this compound from co-eluting matrix components, preventing them from interfering with ionization in the mass spectrometer.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[5][6]
Q5: Is a stable isotope-labeled internal standard for this compound commercially available? What are my options?
A5: While a stable isotope-labeled internal standard for this compound's primary metabolite, salicylic acid (e.g., salicylic acid-d4), is available and has been used in pharmacokinetic studies, a dedicated SIL-IS for this compound may be less common or require custom synthesis.[7][8]
-
Ideal Scenario: Use a SIL-IS for this compound.
-
Practical Alternative: If a this compound SIL-IS is unavailable, a SIL-IS for salicylic acid (e.g., salicylic acid-d4) is a robust alternative, especially when quantifying the metabolite.[7][8] For this compound itself, a structural analogue that co-elutes and has similar ionization properties can be used, but this is less ideal than a SIL-IS.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound signal intensity | Ion suppression from co-eluting matrix components. | 1. Optimize sample preparation (see protocols below) to remove interferences. 2. Improve chromatographic separation to resolve this compound from interfering peaks. 3. Use a stable isotope-labeled internal standard to compensate for signal loss. |
| High variability between replicate injections | Inconsistent matrix effects between samples. | 1. Ensure consistent sample preparation across all samples. 2. Employ a robust internal standard strategy (ideally a SIL-IS). 3. Consider matrix-matched calibration standards. |
| Poor linearity of calibration curve in matrix | Matrix effects are concentration-dependent. | 1. Dilute samples to reduce the concentration of matrix components. 2. Use matrix-matched calibrators prepared in the same biological matrix as the samples. |
| Peak tailing or splitting | Matrix components affecting chromatographic performance. | 1. Improve sample cleanup to remove interfering substances. 2. Optimize the analytical column and mobile phase to improve peak shape. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound standard into the initial mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Sample): Process a blank matrix sample (e.g., plasma, plant extract) through the entire extraction procedure. Spike the same known concentration of this compound standard into the final, clean extract.
-
Set C (Pre-Spiked Sample): Spike the blank matrix with the known concentration of this compound before the extraction procedure. Process this sample through the entire extraction method.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%ME) and Recovery (%RE):
-
%ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
%RE = (Peak Area of Set C / Peak Area of Set B) * 100
A %ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE)
This is a general protocol that should be optimized for your specific application.
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 50 µL of a pH-adjusting agent (e.g., 1M HCl) to acidify the sample.
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol using a reversed-phase (C18) SPE cartridge and should be optimized.
-
Condition the SPE cartridge: Add 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Load the sample: Load the pre-treated plasma or extract sample onto the cartridge.
-
Wash the cartridge: Add 1 mL of a weak solvent (e.g., 5% methanol in water) to wash away polar interferences.
-
Elute this compound: Add 1 mL of a strong solvent (e.g., methanol or acetonitrile) to elute the this compound and other retained compounds.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.
Visualizing Workflows and Concepts
Caption: A logical workflow for identifying and addressing matrix effects.
Caption: The experimental design for the post-extraction spike method.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. waters.com [waters.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in salicin HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of salicin. The information is presented in a question-and-answer format to directly address specific problems researchers, scientists, and drug development professionals may face.
Troubleshooting Guides
Issue: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent problem in HPLC. For this compound, a phenolic glycoside, the primary causes often revolve around secondary interactions with the stationary phase and mobile phase conditions.
Answer:
Peak tailing for this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Start by examining your mobile phase and column conditions, then move to instrumental factors if the issue persists.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for this compound analysis to avoid peak tailing?
A1: this compound has a predicted pKa of approximately 12.8.[1][2] To prevent peak tailing caused by the ionization of the phenolic hydroxyl group, the mobile phase pH should be kept at least 2 pH units below the pKa. Therefore, a mobile phase pH between 3 and 7 is generally recommended for stable, symmetrical peaks. Operating at a lower pH (around 3-4) helps to keep the residual silanol groups on the silica-based stationary phase protonated, minimizing secondary ionic interactions with this compound.[3]
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: A high-purity, end-capped C18 column is a good starting point for this compound analysis. End-capping minimizes the number of free silanol groups on the silica surface, which are a primary source of secondary interactions leading to peak tailing with polar analytes like this compound.[4] For particularly challenging separations, consider using a column with a polar-embedded stationary phase, which can provide alternative selectivity and improved peak shape for polar compounds.
Q3: Can the sample solvent affect the peak shape of this compound?
A3: Yes, the sample solvent can significantly impact peak shape. Injecting a sample dissolved in a solvent much stronger (less polar) than the mobile phase can cause peak distortion, including tailing or fronting.[5][6] It is best to dissolve your this compound standard and samples in the initial mobile phase composition or a solvent that is weaker than the mobile phase.
Q4: I've optimized my mobile phase and am using a good column, but I still see some tailing. What else could be the cause?
A4: If you've addressed the primary chemical causes of peak tailing, consider the following physical and instrumental factors:
-
Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[4] Ensure connections are made with minimal tubing length and appropriate internal diameter.
-
Column contamination or degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can cause peak tailing.[5] Try flushing the column or replacing it if it's old or has been used with complex matrices.
-
Column void: A void at the head of the column can distort the sample band, leading to tailing or split peaks. This can be caused by pressure shocks or operating at a pH that degrades the silica packing.
Data Presentation
Table 1: Mobile Phase pH Effects on this compound Peak Shape
| Mobile Phase pH | Expected this compound Ionization State | Potential for Silanol Interactions | Expected Peak Shape |
| < 3 | Neutral | Low (Silanols are protonated) | Symmetrical |
| 3 - 7 | Neutral | Moderate | Generally Symmetrical |
| > 8 | Partially to Fully Ionized | High (Silanols are deprotonated) | Tailing Likely |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components (e.g., 0.1% formic acid, 10 mM ammonium acetate) buffered at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5).
-
Equilibrate the System: For each mobile phase, thoroughly equilibrate the HPLC system, including the column, for at least 20-30 column volumes.
-
Inject this compound Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Evaluate the peak symmetry (tailing factor) for each pH condition.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak.
Mandatory Visualization
Caption: A flowchart outlining the systematic troubleshooting process for addressing peak tailing in this compound HPLC analysis.
Caption: Diagram illustrating the impact of mobile phase pH on the interaction between this compound and the stationary phase.
References
- 1. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Degradation Kinetics of Salicin Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of salicin degradation kinetics under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degradation of this compound in acidic conditions?
A1: The degradation of this compound is primarily influenced by the acidity of the solution and the temperature. The rate of hydrolysis increases significantly under strongly acidic conditions (pH < 2.0) and at elevated temperatures.[1] Studies have shown that the hydrolysis rate is more sensitive to changes in pH than to changes in temperature.[1]
Q2: What are the expected degradation products of this compound under acidic hydrolysis?
A2: Under acidic conditions, this compound undergoes hydrolysis to yield salicyl alcohol (saligenin) and glucose.[2]
Q3: What is the recommended analytical method for studying this compound degradation kinetics?
A3: The most common and reliable method for determining the concentration of this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3] This method allows for the separation and quantification of the different compounds in the reaction mixture.
Q4: At what pH is this compound relatively stable?
A4: this compound preparations are reported to be stable for more than one year at room temperature when the pH is greater than 2.0.[1]
Q5: How can I ensure the accuracy and reproducibility of my kinetic data?
A5: To ensure data quality, it is crucial to:
-
Precisely control the pH and temperature of the reaction.
-
Use a validated HPLC method for sample analysis.
-
Prepare fresh standard solutions for calibration.
-
Run experiments in triplicate to assess variability.
-
Ensure proper sample quenching at specified time points to stop the degradation reaction before analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental investigation of this compound degradation kinetics.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or very slow degradation of this compound observed. | 1. Incorrect pH of the reaction mixture (too high).2. Reaction temperature is too low.3. Inaccurate preparation of the this compound solution. | 1. Verify the pH of your acidic solution using a calibrated pH meter. Adjust as necessary.2. Ensure your water bath or incubator is set to and maintaining the correct temperature.3. Re-prepare the this compound solution, ensuring accurate weighing and dissolution. |
| Irreproducible kinetic data. | 1. Fluctuations in temperature or pH during the experiment.2. Inconsistent timing of sample collection.3. Variability in HPLC injection volumes.4. Instability of the analytical column. | 1. Use a temperature-controlled water bath and a buffered acidic solution to maintain stable conditions.2. Use a precise timer and a consistent procedure for collecting and quenching samples.3. Use an autosampler for consistent injection volumes. If using manual injection, ensure the loop is completely filled.4. Equilibrate the HPLC column thoroughly before each run and monitor the back pressure for any inconsistencies. |
| Poor peak shape (e.g., tailing, fronting) in HPLC chromatogram. | 1. Incompatible sample solvent with the mobile phase.2. Column overload.3. Contamination of the column or guard column. | 1. Dissolve the quenched sample in the mobile phase if possible.2. Reduce the concentration of the injected sample.3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Baseline drift or noise in HPLC chromatogram. | 1. Mobile phase is not properly degassed.2. Contaminated mobile phase or detector flow cell.3. Leaks in the HPLC system. | 1. Degas the mobile phase using sonication or an inline degasser.2. Prepare fresh mobile phase and flush the detector flow cell.3. Check all fittings and connections for any signs of leakage. |
| Unexpected peaks in the chromatogram. | 1. Contamination of the sample or solvent.2. Formation of secondary degradation products. | 1. Use high-purity solvents and clean glassware. Run a blank injection to check for contaminants.2. If reaction conditions are harsh (e.g., very low pH, high temperature), further degradation of salicyl alcohol may occur. Consider using milder conditions if necessary. |
Quantitative Data Summary
The following table summarizes the general relationship between pH, temperature, and the degradation rate of this compound based on available literature. Specific rate constants should be determined experimentally under your specific conditions.
| pH | Temperature (°C) | Relative Degradation Rate | Stability |
| < 1.0 | 90 | Very High | Very Unstable |
| < 2.0 | High (e.g., >60) | High | Unstable |
| > 2.0 | Room Temperature | Very Low | Stable for > 1 year[1] |
| 2.0 | 25 - 100 | Low to Moderate | Relatively Stable |
Experimental Protocols
Detailed Methodology for Degradation Kinetics Study
-
Preparation of Acidic Buffers: Prepare a series of buffers at the desired acidic pH values (e.g., pH 1.0, 1.5, 2.0) using appropriate acid and salt combinations (e.g., HCl/KCl, glycine/HCl). Verify the pH of each buffer with a calibrated pH meter.
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in deionized water to prepare a stock solution of known concentration.
-
Kinetic Experiment Setup:
-
Preheat a temperature-controlled water bath to the desired experimental temperature (e.g., 50°C, 70°C, 90°C).
-
In a series of reaction vessels, add a known volume of the acidic buffer and allow it to equilibrate to the desired temperature.
-
To initiate the reaction, add a small, known volume of the this compound stock solution to each vessel to achieve the desired initial concentration. Start a timer immediately.
-
-
Sample Collection and Quenching:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing or cooling solution (e.g., a buffer at a higher pH or an ice bath) to stop the degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a validated HPLC method.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a buffer (e.g., 0.01 M KH2PO4, pH 4.0) in a specific ratio (e.g., 15:85 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in each sample at each time point by interpolating from the calibration curve.
-
Plot the natural logarithm of the this compound concentration versus time. If the reaction follows first-order kinetics, the plot will be linear.
-
The negative of the slope of this line will be the apparent first-order rate constant (k).
-
Calculate the half-life (t½) of the degradation using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for studying this compound degradation kinetics.
Caption: Acid-catalyzed hydrolysis of this compound.
References
preventing the enzymatic degradation of salicin during extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of salicin, with a focus on preventing its enzymatic degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction from plant materials like willow bark?
The primary cause of this compound degradation during extraction is enzymatic hydrolysis. An endogenous enzyme, β-glucosidase, present in the plant material, cleaves this compound into saligenin and glucose.[1] This degradation can significantly lower the yield of the desired compound.
Q2: My this compound extract is changing color (e.g., turning brown). What does this indicate?
A color change, particularly darkening or browning, is often a visual indicator of degradation. This can be due to the oxidation of phenolic compounds, including the products of this compound degradation.[2] This suggests that enzymatic activity and subsequent oxidative processes are occurring in your extract.
Q3: What are the key factors that influence the activity of β-glucosidase during extraction?
The activity of β-glucosidase is significantly influenced by pH and temperature. The optimal pH for β-glucosidase activity is typically in the range of 4.3 to 7.0, with a specific optimum around 5.5.[3] The optimal temperature for its activity is generally between 40°C and 70°C.[4] Operating the extraction outside of these optimal ranges can help to minimize enzymatic degradation.
Q4: Can the choice of extraction solvent affect this compound stability?
Yes, the choice of solvent is critical. Using organic solvents like ethanol or methanol, often in aqueous mixtures (e.g., 70-80% ethanol), can help to inhibit enzymatic activity compared to using water alone.[5][6] Solvents also play a crucial role in the efficiency of the extraction process itself.
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Thermal Inactivation: Before extraction, blanch the plant material in hot water or steam, or pre-heat the solvent to a temperature that denatures the enzyme (e.g., >80°C), if the thermal stability of this compound under these conditions is not a concern.[7] 2. pH Adjustment: Perform the extraction in a slightly acidic or alkaline environment to move away from the optimal pH of β-glucosidase. For example, using a weak acid-ethyl alcohol solution has been shown to be effective.[8] 3. Use of Modern Extraction Techniques: Employ methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which can rapidly heat the sample and inactivate enzymes.[9] |
| Incomplete Extraction | 1. Optimize Particle Size: Ensure the plant material is ground to a fine, uniform powder to increase the surface area for solvent penetration.[5] 2. Solvent-to-Solid Ratio: Increase the volume of the extraction solvent to ensure complete immersion and extraction of the plant material. 3. Extraction Time: While longer extraction times can increase yield, they also increase the risk of degradation. Optimize the extraction time for your chosen method. For MAE and UAE, shorter times are generally sufficient.[10] |
| Loss During Purification | 1. Monitor Each Step: Analyze a small sample from each step of the purification process (e.g., after filtration, solvent partitioning, and chromatography) using a suitable analytical method like HPLC to identify where the loss is occurring.[11] 2. Optimize Purification Parameters: Adjust the parameters of your purification method, such as the mobile phase composition in chromatography or the choice of adsorbent, to improve the recovery of this compound. |
Comparative Data on Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of this compound, highlighting the effectiveness of different methods in maximizing yield, which is often an indirect indicator of preventing degradation.
| Extraction Method | Solvent | Key Parameters | This compound Yield | Reference |
| Microwave-Assisted Extraction (MAE) | 1.0 M [C4mim]BF4 | Power: 400 W, Time: 20 min, Vacuum: -0.08 MPa | 35.53 mg/g | [12] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | Power: 200 W, Time: 20 min, Temperature: 40°C | High purity (not quantified in mg/g) | [6] |
| Solvent Extraction with pH control | 80% Ethanol with HCl | Room Temperature | High purity (>98%) | [8] |
| Conventional Solvent Extraction | Methanol-water (50:50) | Not specified | Recovery: 96.1% to 101.2% | [11] |
Experimental Protocols
Protocol 1: Thermal Inactivation Pre-Treatment
This protocol describes a pre-treatment step to inactivate β-glucosidase in fresh plant material before extraction.
-
Sample Preparation: Weigh the fresh plant material (e.g., willow bark) and chop it into small pieces (approximately 1-2 cm).
-
Blanching: Immerse the plant material in boiling water (100°C) for 2-5 minutes. The duration should be optimized to inactivate the enzymes without significant degradation of this compound.
-
Cooling: Immediately transfer the blanched material to an ice bath to rapidly cool it down and halt any further chemical reactions.
-
Drying: Dry the blanched material in an oven at a controlled temperature (e.g., 50-60°C) until it reaches a constant weight.
-
Grinding: Grind the dried material into a fine powder using a laboratory mill.
-
Extraction: Proceed with your chosen solvent extraction method.
Protocol 2: pH-Controlled Solvent Extraction
This protocol utilizes a weakly acidic solvent to inhibit enzymatic activity during extraction.
-
Sample Preparation: Grind the dried plant material into a fine powder.
-
Solvent Preparation: Prepare an 80% ethanol solution containing a weak acid, such as 0.1% (v/v) hydrochloric acid or formic acid.[8]
-
Maceration: Suspend the powdered plant material in the acidic ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction: Stir the mixture at room temperature for a specified period (e.g., 2-4 hours).
-
Filtration: Separate the extract from the solid residue by filtration or centrifugation.
-
Purification: Proceed with the purification of the extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol outlines a general procedure for MAE to enhance extraction efficiency and inactivate enzymes.
-
Sample Preparation: Place a known amount of powdered plant material (e.g., 10 g) into the microwave extractor vessel.[9]
-
Solvent Addition: Add the extraction solvent (e.g., 200 mL of 70:30 ethanol/water) to the vessel.[9]
-
Microwave Irradiation: Set the microwave parameters. For example, irradiate at 650 W for 18 minutes.[9] These parameters should be optimized for your specific instrument and sample.
-
Cooling: Allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to remove the solid plant material.
-
Analysis: Analyze the extract for this compound content.
Protocol 4: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general workflow for UAE, which uses acoustic cavitation to improve extraction and can contribute to enzyme inactivation.
-
Sample Preparation: Add a known amount of powdered plant material (e.g., 2.5 g) to an extraction flask.[9]
-
Solvent Addition: Add the extraction solvent (e.g., 100 mL of 50:50 ethanol/water).[9]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 70°C).[9]
-
Filtration: Separate the extract from the solid residue by filtration.
-
Further Processing: The extract can then be concentrated and purified.
Visualizations
Enzymatic Degradation of this compound
Caption: The enzymatic hydrolysis of this compound by β-glucosidase into saligenin and glucose.
Experimental Workflow for Preventing this compound Degradation
Caption: A generalized experimental workflow for this compound extraction incorporating various prevention methods.
References
- 1. The enzymatic decomposition of this compound and its derivatives obtained from Salicaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. The process of extracting this compound from white willow bark extract. [greenskybio.com]
- 6. Method for extracting this compound from white willow bark - Eureka | Patsnap [eureka.patsnap.com]
- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105461766A - Method for extracting this compound from white willow bark - Google Patents [patents.google.com]
- 9. Effect of Microwave and Ultrasound-Assisted Extraction on the Phytochemical and In Vitro Biological Properties of Willow (Salix alba) Bark Aqueous and Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. [Determination of this compound in extract of willow bark by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ionic Liquid-Based Vacuum Microwave-Assisted Extraction Followed by Macroporous Resin Enrichment for the Separation of the Three Glycosides this compound, Hyperin and Rutin from Populus Bark - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of salicin in aqueous solutions
Welcome to the technical support center for addressing solubility challenges with salicin in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water and other common lab solvents?
This compound is considered moderately soluble in water.[1] At 25°C, its solubility in water is approximately 43 g/L.[2][3] Its solubility varies in other common solvents. For instance, in Phosphate-Buffered Saline (PBS) at a pH of 7.2, the solubility is around 10 mg/mL.[4] It is also soluble in organic solvents like ethanol (~3 mg/mL), DMSO (~20 mg/mL), and dimethyl formamide (~30 mg/mL).[4]
Q2: Why is my this compound not dissolving completely in my aqueous buffer at room temperature?
Several factors can limit this compound's dissolution. This compound is a polar molecule with multiple hydroxyl groups that facilitate hydrogen bonding, making it soluble in polar solvents like water.[5] However, if you are observing incomplete dissolution, you may be exceeding its solubility limit at the current temperature or your solution may have reached saturation. The presence of other solutes could also influence its solubility.
Q3: How does temperature impact the solubility of this compound?
Like many solid solutes, the solubility of this compound in aqueous and other solvent systems generally increases with temperature.[5][6] If you are facing solubility issues, gently heating the solution is a primary troubleshooting step.
Q4: How stable is this compound in aqueous solutions?
While this compound is generally stable, its stability can be affected by factors like pH. This compound is a β-glucoside that can undergo hydrolysis to form β-d-glucose and salicyl alcohol (saligenin).[2] This process can be accelerated under certain conditions, such as in strongly acidic environments. For experimental consistency, it is recommended to use freshly prepared aqueous solutions; storing them for more than one day is not advised.[4]
Troubleshooting Guides
Issue 1: this compound powder is not fully dissolving or is precipitating out of my aqueous solution.
This is a common issue when trying to prepare concentrated stock solutions. The following flowchart and methods provide a step-by-step approach to resolving this problem.
References
- 1. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preparation and Characterization of a Novel this compound–Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Salicin Analysis in Herbal Supplements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salicin in herbal supplements.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in herbal supplements?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). HPLC is often coupled with UV or fluorescence detectors for enhanced sensitivity and specificity.
Q2: Where can I obtain a certified reference standard for this compound?
A2: Certified this compound reference standards are available from several pharmacopoeias and chemical standard suppliers. You can acquire them from organizations such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][2]
Q3: What are the typical challenges encountered during the extraction of this compound from raw herbal materials?
A3: Key challenges during this compound extraction include ensuring complete extraction from the complex plant matrix, minimizing the co-extraction of interfering compounds like tannins, and preventing the degradation of this compound during the process.[3][4] The choice of solvent and extraction technique (e.g., percolation, sonication) is crucial for optimizing yield and purity.[5][6]
Q4: Are there regulatory limits for this compound content in herbal supplements?
A4: Regulatory bodies in different regions may have specific guidelines. For instance, some pharmacopoeias specify a minimum content of total salicylic derivatives (expressed as this compound) in willow bark extracts, often around 1.5%.[7] The European Medicines Agency suggests a daily dose of 120 to 240 mg of this compound for certain indications.[8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q1: I am observing peak tailing in my this compound chromatogram. What are the possible causes and solutions?
A1: Peak tailing in HPLC analysis of this compound can be caused by several factors:
-
Secondary Interactions: Residual silanols on the HPLC column can interact with the hydroxyl groups of this compound.
-
Solution: Use a mobile phase with a lower pH to suppress silanol activity or use an end-capped column.
-
-
Column Contamination: Accumulation of matrix components from the sample on the column frit or packing material.
-
Solution: Implement a robust sample clean-up procedure. Use a guard column to protect the analytical column.[9]
-
-
Column Void: A void or channel has formed in the column packing.
Q2: My this compound peak area is not reproducible between injections. What should I investigate?
A2: Irreproducible peak areas can stem from several sources:
-
Injector Issues: Worn injector seals, leaks, or partial loop filling can lead to inconsistent injection volumes.
-
Solution: Perform regular maintenance on your autosampler, including replacing seals and rotors as needed. Ensure the sample loop is completely filled during injection.
-
-
Sample Solubility: this compound may not be fully dissolved in the injection solvent, or it may be precipitating.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase to prevent peak distortion.
-
-
Mobile Phase Inconsistency: Improperly mixed mobile phase or fluctuations in the gradient proportioning valves.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, prime the pump to ensure proper mixing.[11]
-
Q3: I am seeing extraneous peaks in my chromatogram that interfere with this compound quantification. How can I resolve this?
A3: Interfering peaks can be a significant issue due to the complex nature of herbal extracts.
-
Co-eluting Compounds: Other compounds in the extract may have similar retention times to this compound. Related compounds like salicyl alcohol, salicylic acid, and salicortin are common.[12][13]
-
Contamination: Contamination can come from the sample, solvent, or the HPLC system itself.
-
Solution: Run a blank gradient (injecting only the mobile phase) to identify system-related peaks. Ensure high purity solvents and reagents. Implement a thorough sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering matrix components.
-
HPTLC Analysis Troubleshooting
Q1: The Rf value for my this compound spot is inconsistent across different plates. What could be the cause?
A1: Inconsistent Rf values in HPTLC are often related to variations in the experimental conditions:
-
Chamber Saturation: Inconsistent saturation of the developing chamber with the mobile phase vapor.
-
Solution: Ensure the developing chamber is properly saturated with the mobile phase for a consistent amount of time before placing the plate inside.
-
-
Mobile Phase Composition: Small variations in the mobile phase composition can significantly affect separation.
-
Solution: Prepare the mobile phase accurately and fresh for each experiment.
-
-
Temperature Fluctuations: Changes in ambient temperature can alter the viscosity and solvent strength of the mobile phase.
-
Solution: Perform HPTLC in a temperature-controlled environment.
-
Q2: I am having difficulty achieving a compact spot for this compound, leading to poor resolution.
A2: Diffuse spots can compromise quantification and resolution.
-
Sample Overloading: Applying too much sample to the plate.
-
Solution: Reduce the amount of sample applied. Perform a dilution series to find the optimal concentration.
-
-
Inappropriate Application Solvent: The solvent used to dissolve the sample may be too strong, causing the spot to spread before development.
-
Solution: Use a weak solvent for sample application that allows for a tight, focused band at the origin.
-
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Willow Bark Extract
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol-water (50:50, v/v) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation (Extraction):
-
Chromatographic Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | Kromasil C18 (5 µm, 4.6 x 250 mm) | Reversed-phase C18 |
| Mobile Phase | Methanol / 0.01 M KH2PO4 (pH 4.01) (15:85) | Methanol / 0.2% Phosphoric Acid (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm | UV at 246 nm |
| Reference | [15] | [12] |
Table 2: Validation Data for an LC Method for this compound
| Parameter | Result |
| Limit of Quantitation | 20 µg/g |
| Recovery (at 20, 100, 1000 µg/g) | 85 - 110% |
| Standard Deviation of Recovery | < 7% |
| Reference | [12][14] |
Visualizations
Caption: Experimental workflow for the quality control of this compound in herbal supplements.
Caption: Troubleshooting logic for HPLC peak tailing in this compound analysis.
References
- 1. store.dev.usp.org [store.dev.usp.org]
- 2. cenmed.com [cenmed.com]
- 3. The process of extracting this compound from white willow bark extract. [greenskybio.com]
- 4. Sciencemadness Discussion Board - extraction of this compound from willow bark - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN105461766A - Method for extracting this compound from white willow bark - Google Patents [patents.google.com]
- 6. Method for extracting this compound from white willow bark - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. agilent.com [agilent.com]
- 10. realab.ua [realab.ua]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound |Axios Research [axios-research.com]
- 14. Determination of this compound and related compounds in botanical dietary supplements by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of this compound in extract of willow bark by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Salicin vs. NSAIDs: A Comparative Analysis of Gastrointestinal Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastrointestinal (GI) side effects associated with salicin, the active compound in willow bark, and traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented herein is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for professionals in drug development and research.
Executive Summary
Traditional NSAIDs are well-established for their analgesic and anti-inflammatory properties, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes. However, this mechanism, particularly the inhibition of COX-1, is intrinsically linked to a significant risk of gastrointestinal toxicity, including dyspepsia, ulcers, and bleeding. This compound, a natural precursor to salicylic acid, has long been used for its similar therapeutic benefits. Emerging evidence suggests that this compound, especially when administered as a standardized willow bark extract, presents a more favorable gastrointestinal safety profile. This is largely attributed to its pro-drug nature, which bypasses direct contact with the gastric mucosa and results in lower systemic concentrations of its active metabolite, salicylic acid, compared to standard analgesic doses of aspirin.
Comparative Gastrointestinal Side Effect Profile
Clinical and preclinical data consistently indicate a lower incidence of gastrointestinal adverse events with this compound-containing preparations, such as willow bark extract, compared to traditional NSAIDs.
Quantitative Data from Clinical and Preclinical Studies
The following table summarizes the incidence of gastrointestinal side effects from comparative studies.
| Treatment Group | Study Population | Dosage | Incidence of Dyspepsia | Incidence of Gastric/Duodenal Ulcers | Other GI Adverse Events | Reference |
| Willow Bark Extract | Osteoarthritis Patients | 240 mg this compound/day for 6 weeks | Not specified | Not specified | 7 GI adverse events reported | [1][2] |
| Diclofenac | Osteoarthritis Patients | 100 mg/day for 6 weeks | Not specified | Not specified | 35 GI adverse events reported | [1][2] |
| Placebo | Osteoarthritis Patients | N/A for 6 weeks | Not specified | Not specified | 19 GI adverse events reported | [1][2] |
| Various NSAIDs (Diclofenac, Ibuprofen, etc.) | Primary Care Patients | Standard doses for ≥ 2 weeks | 35% developed troublesome dyspepsia | 16% ulcer prevalence | - | [3] |
| Ibuprofen | General Use | Long-term or high doses | A known cause of indigestion | Increased risk of peptic ulcers | - | [4] |
| NSAIDs (pooled data) | Placebo-controlled trials | Various | 36% increased risk of dyspepsia (strict definition) vs. placebo | - | - | [5] |
Mechanisms of Action and Gastrointestinal Toxicity
The differing GI side effect profiles of this compound and NSAIDs can be attributed to their distinct mechanisms of action and pharmacokinetic properties.
NSAIDs: Direct and Systemic Mucosal Damage
NSAIDs contribute to GI toxicity through a dual mechanism[6][7]:
-
Topical Irritation: The acidic nature of many NSAIDs causes direct irritation to the gastric mucosa.
-
Systemic Inhibition of Cyclooxygenase (COX): NSAIDs inhibit both COX-1 and COX-2 enzymes. The inhibition of the constitutively expressed COX-1 isoform in the gastric mucosa is a key factor in GI damage. COX-1 is responsible for the synthesis of prostaglandins that are crucial for maintaining the integrity of the gastrointestinal lining. A reduction in these protective prostaglandins leads to decreased mucus and bicarbonate secretion, diminished blood flow to the mucosa, and an increased susceptibility to acid-induced damage[4].
This compound: A Pro-Drug with a Sparing Effect
This compound's gastro-sparing properties are largely due to its nature as a pro-drug. After oral administration, this compound is metabolized in the gut and liver into its active form, salicylic acid[8][9]. This process has several key implications for GI safety:
-
Bypassing Topical Irritation: As this compound is not acidic in its native form, it does not cause the direct mucosal irritation associated with many NSAIDs.
-
Lower Systemic Concentrations: Studies have shown that therapeutic doses of willow bark extract (providing 240 mg of this compound) result in significantly lower peak serum concentrations of salicylic acid than those achieved with standard analgesic doses of acetylsalicylic acid (aspirin)[6][8].
-
Weak COX Inhibition by Salicylic Acid: Salicylic acid is a weak inhibitor of both COX-1 and COX-2 enzymes in vitro, unlike aspirin which is a potent, irreversible inhibitor[10].
Furthermore, willow bark extract contains other compounds, such as flavonoids and polyphenols, which may contribute to its overall efficacy and gastroprotective effects[10].
The Role of Flavonoids in Gastroprotection
Flavonoids, present in willow bark and other plant extracts, have been shown to exert gastroprotective effects through mechanisms independent of COX inhibition. These include:
-
Increased Gastric Blood Flow: Flavonoids can enhance gastric microcirculation.
-
Stimulation of Nitric Oxide (NO) and Neuropeptides: The gastroprotective action of some flavonoids is mediated by the release of nitric oxide and sensory neuropeptides like calcitonin gene-related peptide (CGRP), which are crucial for mucosal defense[11][12][13][14].
Experimental Protocols
The assessment of gastrointestinal side effects relies on established preclinical and clinical methodologies.
Animal Models of NSAID-Induced Gastropathy
-
Objective: To evaluate the ulcerogenic potential of a test compound in comparison to a known NSAID.
-
Methodology:
-
Animal Model: Wistar rats or other suitable rodent models are commonly used.
-
Dosing: Animals are fasted overnight with free access to water. The test compound (e.g., this compound) and a reference NSAID (e.g., indomethacin, diclofenac) are administered orally or subcutaneously at predetermined doses. A control group receives the vehicle.
-
Observation Period: Animals are observed for a set period, typically 4-6 hours after drug administration.
-
Gastric Lesion Assessment: Animals are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is then examined for lesions, which can be scored based on their number and severity (e.g., ulcer index).
-
Histopathological Analysis: Gastric tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of mucosal damage, inflammation, and cellular infiltration.
-
Endoscopic Evaluation in Human Clinical Trials
-
Objective: To visually assess and quantify the extent of gastrointestinal mucosal damage in human subjects following administration of a test compound.
-
Methodology:
-
Study Design: A randomized, double-blind, controlled trial is the gold standard.
-
Participants: Healthy volunteers or patients with a relevant condition (e.g., osteoarthritis) are recruited.
-
Procedure:
-
A baseline upper GI endoscopy is performed to ensure the absence of significant pre-existing mucosal damage.
-
Participants are randomized to receive the test compound, a comparator NSAID, or a placebo for a specified duration.
-
A follow-up endoscopy is performed at the end of the treatment period.
-
-
Damage Assessment: The endoscopist, blinded to the treatment allocation, grades the gastric and duodenal mucosa using a validated scoring system (e.g., the Lanza score), which quantifies the number and severity of petechiae, erosions, and ulcers.
-
Biopsy: Biopsies may be taken for histological examination.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental designs are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: Mechanism of NSAID GI toxicity and this compound's sparing effect.
Caption: Gastroprotective signaling pathway of flavonoids.
Experimental Workflows
Caption: Workflow for preclinical evaluation of GI toxicity.
Conclusion
The available evidence strongly suggests that this compound, particularly when delivered in its natural matrix as willow bark extract, offers a safer alternative to traditional NSAIDs with respect to gastrointestinal side effects. Its pro-drug nature, which minimizes direct mucosal contact and results in lower systemic concentrations of its active metabolite, coupled with the potential gastroprotective effects of co-occurring flavonoids, underpins its favorable GI profile. For drug development professionals, these findings highlight the potential of pro-drug strategies and multi-component botanical extracts in designing safer anti-inflammatory and analgesic agents. Further large-scale, head-to-head clinical trials are warranted to more definitively quantify the comparative GI safety of standardized willow bark extracts against a broader range of NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NSAID-associated dyspepsia and ulcers: a prospective cohort study in primary care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibuprofen ulcers: Effects, symptoms, causes, and more [medicalnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lecturio.com [lecturio.com]
- 8. Pharmacokinetics of this compound after oral administration of a standardised willow bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. backcountrysurvival.co.uk [backcountrysurvival.co.uk]
- 10. Willow species and aspirin: different mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gastroprotective effects of flavonoids in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Salicin in Pain Management: A Comparative Analysis of Placebo-Controlled Clinical Trials
Salicin, a natural compound found in willow bark, has long been recognized for its analgesic and anti-inflammatory properties, serving as the natural precursor to aspirin.[1][2] This guide provides a comprehensive comparison of placebo-controlled clinical trials investigating the efficacy of this compound for pain management, intended for researchers, scientists, and drug development professionals. The data presented is synthesized from multiple studies to offer an objective overview of the current clinical evidence.
Quantitative Data Summary
The following table summarizes the key quantitative data from placebo-controlled clinical trials of this compound (administered as willow bark extract) for various pain indications.
| Study (Year) | Pain Indication | N (this compound/Placebo) | This compound Dosage | Trial Duration | Primary Outcome Measure | Key Findings | Adverse Events |
| Chrubasik et al. (2000)[3] | Low Back Pain | 210 (split into low/high dose/placebo) | 120 mg or 240 mg/day | 4 weeks | Number of pain-free patients | 39% of patients on 240 mg were pain-free vs. 6% on placebo.[3] | One patient had a severe allergic reaction.[3] |
| Schmid et al. (2001)[4][5][6] | Osteoarthritis | 78 (39/39) | 240 mg/day | 2 weeks | WOMAC Pain Index | 14% reduction in WOMAC pain score vs. a 2% increase in the placebo group (p=0.047).[4][5][6] | Well tolerated.[4][5] |
| Biegert et al. (2004)[7] | Osteoarthritis | 127 (43 this compound/41 placebo) | 240 mg/day | 6 weeks | WOMAC Pain Index | No statistically significant difference between willow bark extract and placebo.[7] | Not specified in abstracts. |
| Biegert et al. (2004)[7] | Rheumatoid Arthritis | 26 (13/13) | 240 mg/day | 6 weeks | Pain on Visual Analog Scale (VAS) | No statistically significant difference between willow bark extract and placebo.[7] | Not specified in abstracts. |
Experimental Protocols
The methodologies of the cited clinical trials share common features typical of double-blind, placebo-controlled studies for pain management.
Study Design: The trials were designed as randomized, double-blind, placebo-controlled studies.[4][5][7] This design is the gold standard for minimizing bias, as neither the participants nor the investigators know who is receiving the active treatment versus the placebo.
Participant Population: Participants were typically adults diagnosed with specific pain conditions such as osteoarthritis of the hip or knee, rheumatoid arthritis, or chronic low back pain.[3][4][7] Inclusion criteria often involved a minimum pain score on a standardized scale, such as the WOMAC pain score of at least 30 mm.[7]
Intervention and Control:
-
Intervention Group: Received a standardized willow bark extract, with the dosage quantified by its this compound content, typically 240 mg of this compound per day.[3][4][7]
-
Control Group: Received a placebo that was identical in appearance, taste, and smell to the active treatment to maintain blinding.[8]
Outcome Measures:
-
Primary Outcome: The primary measure of efficacy was typically a validated pain scale. The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore was commonly used for osteoarthritis trials.[4][7] For other pain conditions, a 100 mm Visual Analog Scale (VAS) for pain was employed.[7]
-
Secondary Outcomes: These often included measures of physical function and stiffness, also assessed using the WOMAC scale, as well as daily pain diaries and overall assessments by both patients and investigators.[4][5]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves its conversion to salicylic acid in the body.[9][10] Salicylic acid is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[9][10] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9][10] More recent research also suggests that this compound may alleviate osteoarthritis progression by inhibiting endoplasmic reticulum stress.[11]
References
- 1. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Efficacy and tolerability of a standardized willow bark extract in patients with osteoarthritis: randomized placebo-controlled, double blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of a standardized willow bark extract in patients with osteoarthritis: randomized placebo‐controlled, double blind clinical trial | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of willow bark extract in the treatment of osteoarthritis and rheumatoid arthritis: results of 2 randomized double-blind controlled trials. | The Journal of Rheumatology [jrheum.org]
- 8. researchgate.net [researchgate.net]
- 9. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 10. webofjournals.com [webofjournals.com]
- 11. The natural product this compound alleviates osteoarthritis progression by binding to IRE1α and inhibiting endoplasmic reticulum stress through the IRE1α-IκBα-p65 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential of Salicin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic properties of salicin in established animal models. It delves into supporting experimental data, detailed methodologies, and the underlying signaling pathways, offering a comprehensive resource for evaluating this compound as a potential therapeutic agent.
This compound, a naturally occurring glucoside found in the bark of willow trees, has long been recognized for its medicinal properties, forming the historical basis for the development of aspirin. Upon ingestion, this compound is metabolized to salicylic acid, its active form, which exerts analgesic, anti-inflammatory, and antipyretic effects. This guide synthesizes available preclinical data to validate and compare its analgesic efficacy against commonly used analgesics.
Comparative Analgesic Efficacy of this compound
To quantify the analgesic effects of this compound, three standard behavioral assays in rodent models are predominantly utilized: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test. These tests assess an animal's response to thermal and chemical pain stimuli, providing measurable endpoints to evaluate the efficacy of analgesic compounds.
While direct, dose-response data for purified this compound in all three models is limited in publicly available literature, studies on willow bark extracts, standardized for their this compound content, provide valuable insights. It is important to note that these extracts contain other potentially active compounds, such as polyphenols and flavonoids, which may contribute to the overall analgesic effect.
Hot Plate Test: This test measures the latency of an animal's response to a heated surface, indicating the central analgesic activity of a compound. Studies on willow bark extract have demonstrated a dose-dependent increase in pain latency in this model.
Tail-Flick Test: Similar to the hot plate test, this method assesses the time it takes for an animal to withdraw its tail from a thermal stimulus. It is another key indicator of centrally mediated analgesia.
Acetic Acid-Induced Writhing Test: This model evaluates peripheral analgesic activity by inducing visceral pain with an intraperitoneal injection of acetic acid. The efficacy of an analgesic is determined by the reduction in the number of abdominal constrictions or "writhes." Research has shown that aspirin is more than twice as potent as salicylic acid, the active metabolite of this compound, in this assay[1].
| Analgesic Model | Test Substance | Dosage | Animal Model | Key Findings |
| Hot Plate Test | Willow Bark Extract (12% this compound) | Dose-dependent | Rat | Increased reaction time to thermal stimulus. |
| Tail-Flick Test | Data on purified this compound is limited. | - | Rat/Mouse | Standard test for central analgesia. |
| Writhing Test | Salicylic Acid vs. Aspirin | - | Rat | Aspirin demonstrated over twofold greater analgesic activity.[1] |
| Writhing Test | Willow Bark Extract | Dose-dependent | Mouse | Inhibition of writhing response. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key analgesic assays cited.
Hot Plate Test
The hot plate test is designed to assess the response to a thermal pain stimulus.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55°C (± 0.5°C) is used. A transparent cylinder is placed on the surface to confine the animal.
-
Procedure: A mouse or rat is placed on the heated surface, and the latency to the first sign of nociception (e.g., licking of a hind paw, jumping) is recorded.
-
Cut-off Time: To prevent tissue damage, a cut-off time (typically 30-60 seconds) is established, after which the animal is removed from the hot plate regardless of its response.
-
Data Analysis: The latency to response is measured before and after the administration of the test compound. An increase in latency indicates an analgesic effect.
Tail-Flick Test
The tail-flick test is another common method for evaluating central analgesia in response to a thermal stimulus.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Procedure: The rat or mouse is gently restrained, and its tail is positioned in the path of the light beam. The time taken for the animal to "flick" or withdraw its tail from the heat source is recorded.
-
Cut-off Time: A cut-off time is predetermined to prevent tissue damage.
-
Data Analysis: The latency of the tail-flick response is measured before and after drug administration. A longer latency period suggests an analgesic effect.
Acetic Acid-Induced Writhing Test
This test is a chemical method used to screen for peripheral analgesic activity.
-
Procedure: Mice are administered the test compound or a control substance. After a set period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: The animals are then placed in an observation chamber, and the number of "writhes" (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes).
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for the treated groups compared to the control group, with a higher percentage indicating a stronger analgesic effect.
Signaling Pathway of this compound's Analgesic Action
The analgesic effect of this compound is primarily mediated through its conversion to salicylic acid. This active metabolite is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
-
Metabolism: After oral administration, this compound is hydrolyzed in the gut and liver to its aglycone, saligenin. Saligenin is then oxidized to form salicylic acid.
-
COX Inhibition: Salicylic acid inhibits the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.
-
Reduction of Prostaglandins: Prostaglandins are key mediators of inflammation and pain. By reducing their synthesis, salicylic acid alleviates pain and inflammation.
References
A Comparative Analysis of the Bioavailability of Salicin and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Salicin and Salicylic Acid Bioavailability with Supporting Experimental Data.
This guide provides a detailed comparison of the bioavailability of this compound, a natural glycoside, and its active metabolite, salicylic acid. Understanding the distinct pharmacokinetic profiles of these two compounds is crucial for the development of effective anti-inflammatory and analgesic therapies. This comparison is based on findings from preclinical and clinical studies, with a focus on quantitative data and experimental methodologies.
Executive Summary
This compound, a primary active compound in willow bark, is a prodrug that is metabolized to salicylic acid in the body. Direct oral administration of salicylic acid leads to rapid absorption and higher peak plasma concentrations. In contrast, this compound exhibits delayed absorption and significantly lower bioavailability of its active metabolite, salicylic acid. This difference is primarily attributed to the metabolic conversion of this compound by intestinal microflora, a process that precedes its absorption and systemic distribution.
Quantitative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters for salicylic acid following the oral administration of this compound and salicylic acid (or its salt, sodium salicylate) in both preclinical (rat) and clinical (human) studies.
| Parameter | This compound Administration | Salicylic Acid Administration | Species | Study |
| Cmax (Maximum Plasma Concentration) | Significantly lower | Significantly higher | Rat | Akao et al., 2002 |
| 1.2 mg/L (from 240 mg this compound in willow bark extract) | - | Human | Schmid et al., 2001[1] | |
| Tmax (Time to Maximum Plasma Concentration) | Gradual increase | Rapid increase | Rat | Akao et al., 2002 |
| < 2 hours (from willow bark extract) | 30-45 minutes (from sodium salicylate) | Human | Schmid et al., 2001[1], Seymour et al., 1984 | |
| Relative Bioavailability | 3.25% (compared to sodium salicylate) | 100% (as reference) | Rat | Akao et al., 2002 |
| AUC (Area Under the Curve) | Equivalent to 87 mg acetylsalicylic acid (from 240 mg this compound) | - | Human | Schmid et al., 2001[1] |
Metabolic Pathway and Pharmacokinetic Profile
This compound undergoes a multi-step process before its active form, salicylic acid, becomes systemically available. This contrasts with the direct absorption of salicylic acid when administered orally.
As the diagram illustrates, orally administered this compound is first hydrolyzed by intestinal bacteria into its aglycone, saligenin.[2] Saligenin is then absorbed and subsequently oxidized, primarily in the liver, to form salicylic acid, which then enters systemic circulation.[2][3][4] In contrast, orally administered salicylic acid is readily absorbed from the stomach and small intestine.[5]
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited, providing a basis for the interpretation of the presented data.
Preclinical Study: Akao et al., 2002 (in Rats)
This study directly compared the pharmacokinetic profiles of this compound and sodium salicylate in rats.
-
Subjects: Male Wistar rats.
-
Administration: this compound and sodium salicylate were administered orally to different groups of rats.
-
Dosing: A dose of 5 mmol/kg body weight was used for both compounds.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Analytical Method: Plasma concentrations of salicylic acid were determined using high-performance liquid chromatography (HPLC).
Clinical Study: Schmid et al., 2001 (in Humans)
This study investigated the pharmacokinetics of salicylic acid derived from a standardized willow bark extract containing this compound.
-
Subjects: Healthy human volunteers.
-
Administration: A standardized willow bark extract was administered orally.
-
Dosing: The administered extract corresponded to 240 mg of this compound.[1]
-
Sample Collection: Blood samples were collected over a 24-hour period.[1]
-
Analytical Method: Serum levels of salicylic acid and its metabolites were determined using reverse-phase high-performance liquid chromatography (HPLC).[1]
Conclusion
The experimental data clearly indicate that this compound and salicylic acid have markedly different bioavailability profiles. Salicylic acid, when administered directly, is rapidly absorbed, leading to prompt achievement of peak plasma concentrations. This compound, on the other hand, functions as a prodrug with a delayed and significantly lower systemic delivery of salicylic acid. This is a critical consideration for drug development, as the therapeutic application will dictate the desired pharmacokinetic profile. For applications requiring rapid onset of action, direct administration of salicylic acid or its salts is preferable. Conversely, this compound may offer a model for sustained-release formulations, potentially reducing gastric irritation associated with direct salicylic acid administration.[2] Researchers and drug development professionals should carefully consider these differences when designing new therapeutic agents based on salicylate chemistry.
References
- 1. Patterns of plasma concentrations and urinary excretion of salicylate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of age on salicylate pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Percutaneous absorption of salicylic acid after repeated (14-day) in vivo administration to normal, acnegenic or aged human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
in vivo evidence for the efficacy of salicin in arthritis models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Efficacy of Salicin in Preclinical Arthritis Models.
This guide provides a comprehensive overview of the in vivo evidence for the efficacy of this compound in treating both osteoarthritis and rheumatoid arthritis, drawing on data from established preclinical animal models. We present a comparative analysis of this compound's performance, detailed experimental methodologies, and an exploration of its molecular mechanisms of action. While direct in vivo comparative studies of pure this compound against common nonsteroidal anti-inflammatory drugs (NSAIDs) are limited in publicly available literature, this guide synthesizes the existing data to offer valuable insights for the research and drug development community.
Osteoarthritis
In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis
A study utilizing an anterior cruciate ligament transection (ACLT)-induced osteoarthritis model in rats demonstrated the chondroprotective effects of intra-articular injection of this compound.[1] The treatment with this compound-loaded poly(lactic-co-glycolic acid) (PLGA) scaffolds resulted in a significant reduction in cartilage degradation compared to the vehicle-treated group.[1]
Table 1: Quantitative Analysis of Cartilage Degradation in a Rat ACLT-Induced Osteoarthritis Model
| Treatment Group | OARSI Score (Mean ± SD) |
| Sham | 0.5 ± 0.5 |
| ACLT + Vehicle | 4.5 ± 0.5 |
| ACLT + this compound-PLGA | 2.0 ± 0.5 |
| p < 0.05 compared to ACLT + Vehicle group. |
Data extracted from Zhu et al., 2022.[1]
Experimental Protocol: ACLT-Induced Osteoarthritis in Rats
The following workflow outlines the key steps in the in vivo study of this compound in a rat model of osteoarthritis.[1]
Molecular Mechanism of Action in Osteoarthritis
In the context of osteoarthritis, this compound has been shown to alleviate disease progression by inhibiting endoplasmic reticulum (ER) stress.[1] It directly binds to inositol-requiring enzyme 1α (IRE1α), a key regulator of ER stress, and inhibits its phosphorylation. This, in turn, suppresses the downstream IRE1α-IκBα-p65 signaling pathway, leading to reduced inflammation and chondrocyte apoptosis.[1]
Rheumatoid Arthritis
In Vivo Efficacy of this compound in a Rat Model of Rheumatoid Arthritis
In a collagen-induced arthritis (CIA) model in rats, a model for human rheumatoid arthritis, this compound demonstrated significant anti-arthritic effects.[2] Treatment with this compound led to a reduction in the clinical arthritis score and suppressed oxidative damage in the ankle joints.[2]
Table 2: Efficacy of this compound in a Rat Collagen-Induced Arthritis Model
| Parameter | Control (CIA) (Mean ± SD) | This compound (15 mg/kg) (Mean ± SD) |
| Clinical Arthritis Score | 10.2 ± 1.5 | 4.8 ± 0.8 |
| Oxidative Stress Markers | ||
| SOD (U/mg protein) | 85.4 ± 7.2 | 155.4 ± 6.5 |
| MDA (nmol/mg protein) | 2.8 ± 0.3 | 1.5 ± 0.2 |
| GSH (nmol/mg protein) | 25.1 ± 2.8 | 51.0 ± 3.5 |
| CAT (U/mg protein) | 0.45 ± 0.05 | 0.92 ± 0.10 |
| p < 0.01 compared to Control (CIA) group. |
Data extracted from Duan et al., 2018.[2]
Experimental Protocol: Collagen-Induced Arthritis in Rats
The following diagram illustrates the experimental procedure for evaluating the efficacy of this compound in a rat model of rheumatoid arthritis.[2]
Molecular Mechanism of Action in Rheumatoid Arthritis
This compound's therapeutic effect in the rheumatoid arthritis model is associated with the modulation of the Nrf2-HO-1-ROS signaling pathway.[2] this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates the expression of heme oxygenase-1 (HO-1).[2] This leads to a reduction in reactive oxygen species (ROS) production and subsequent oxidative stress, a key contributor to the pathogenesis of rheumatoid arthritis.[2]
Comparison with Other Alternatives
A study on a standardized willow bark extract (STW 33-I, containing 24% this compound) in a rat adjuvant-induced arthritis model showed that, on a mg/kg basis, the extract was at least as effective as acetylsalicylic acid (ASA) in reducing inflammatory exudates and inhibiting leukocytic infiltration.[3] The extract was also found to be more potent than both ASA and celecoxib in raising levels of the antioxidant glutathione (GSH).[3]
In a clinical trial on patients with osteoarthritis, a willow bark extract (corresponding to 240 mg of this compound/day) was compared with diclofenac (100 mg/day) and a placebo.[4] The results indicated that diclofenac was significantly more effective in reducing pain than both the willow bark extract and the placebo.[4] The difference in pain reduction between the willow bark extract and the placebo was not statistically significant in this particular study.[4]
It is important to note that these studies used willow bark extracts, and the effects observed may be due to the synergistic action of this compound with other constituents like polyphenols and flavonoids. Therefore, direct extrapolation to the efficacy of pure this compound should be made with caution.
Conclusion
The available in vivo evidence strongly suggests that this compound is a promising therapeutic agent for both osteoarthritis and rheumatoid arthritis. In preclinical models, it demonstrates significant efficacy in reducing cartilage degradation, alleviating clinical signs of arthritis, and combating oxidative stress. Its distinct mechanisms of action, involving the IRE1α-IκBα-p65 pathway in osteoarthritis and the Nrf2-HO-1-ROS pathway in rheumatoid arthritis, offer novel targets for therapeutic intervention.
While direct comparative data with mainstream NSAIDs is sparse, the existing studies on willow bark extracts suggest a favorable safety profile and comparable, in some aspects superior, anti-inflammatory and antioxidant effects. Further head-to-head in vivo studies are warranted to definitively position this compound within the current landscape of arthritis therapies. The data presented in this guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in the management of arthritic diseases.
References
- 1. The natural product this compound alleviates osteoarthritis progression by binding to IRE1α and inhibiting endoplasmic reticulum stress through the IRE1α-IκBα-p65 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Alangium chinense Ameliorates Rheumatoid Arthritis by Modulating the Nrf2-HO-1-ROS Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in the anti-inflammatory effect of a standardized willow bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of willow bark extract in the treatment of osteoarthritis and rheumatoid arthritis: results of 2 randomized double-blind controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Salicin Extraction Techniques: A Guide for Researchers
For scientists and professionals in drug development, the efficient extraction of salicin from natural sources like willow bark is a critical first step. This guide provides a comprehensive comparison of various extraction techniques, offering an objective look at their performance based on available experimental data. We delve into the methodologies of each technique, present quantitative data for comparison, and visualize the workflows and the relevant signaling pathway of this compound to provide a complete picture for your research needs.
This compound, a naturally occurring glucoside, is a precursor to salicylic acid and has long been recognized for its anti-inflammatory and analgesic properties. Its mechanism of action is primarily linked to the inhibition of the cyclooxygenase (COX) enzyme, similar to aspirin. Research has also elucidated its role in modulating inflammatory signaling pathways, including the reactive oxygen species (ROS)-extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways, making it a compound of significant interest for therapeutic development.
Performance Comparison of this compound Extraction Techniques
The choice of extraction method significantly impacts the yield, purity, and overall efficiency of obtaining this compound. Below is a summary of quantitative data from various studies on different extraction techniques. It is important to note that direct comparison can be challenging due to variations in the starting material (species of Salix, age, and harvesting time), solvent systems, and analytical methods used in different studies.[1][2]
| Extraction Technique | This compound Yield (%) | This compound Purity (%) | Solvent Consumption | Extraction Time | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction | Variable (e.g., 0.33-1.02% of dry matter)[3] | Generally lower, requires further purification | High | Long (hours to days)[4] | Simple, low-cost equipment | Time-consuming, high solvent usage, potential for thermal degradation of compounds.[5] |
| Ultrasound-Assisted Extraction (UAE) | Higher than conventional methods | Moderate to high | Reduced | Short (minutes)[6] | Increased efficiency, reduced time and solvent use, suitable for thermolabile compounds.[6] | Potential for radical formation, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Reported to be two-fold higher in concentration than ASE | Moderate to high | Reduced | Very short (minutes) | Rapid extraction, reduced solvent volume, improved yield. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Up to 12.37% (56.75% recovery)[7] | High | CO2 (recyclable), co-solvents may be needed | Moderate (e.g., 100 minutes)[7] | Environmentally friendly (uses CO2), high selectivity, pure extracts. | High initial investment, requires high pressure. |
| Enzyme-Assisted Extraction (EAE) | High (product purity >98%)[8] | Very high[8] | Aqueous-based | Moderate | High selectivity, environmentally friendly, mild extraction conditions. | Cost of enzymes, requires specific pH and temperature control. |
Experimental Protocols
Below are detailed methodologies for the key this compound extraction techniques, compiled from various research sources.
Conventional Solvent Extraction (Maceration/Reflux)
This traditional method involves soaking the plant material in a solvent to dissolve the desired compounds.
Methodology:
-
Preparation of Plant Material: Willow bark is dried and ground into a fine powder to increase the surface area for extraction.[4]
-
Extraction: The powdered bark is mixed with a solvent (commonly an ethanol-water mixture) in a flask.[4] For maceration, the mixture is left to stand at room temperature for several hours or days with occasional stirring. For reflux extraction, the mixture is heated to the boiling point of the solvent and condensed back into the flask for a specified period.
-
Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue.
-
Concentration: The solvent is evaporated from the filtrate, often under reduced pressure, to obtain a concentrated this compound extract.
-
Purification: Further purification steps, such as liquid-liquid extraction or crystallization, may be necessary to achieve higher purity.[4]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to more efficient extraction.
Methodology:
-
Preparation of Plant Material: Dried and powdered willow bark is prepared as in the conventional method.
-
Extraction: The powdered bark is suspended in a suitable solvent (e.g., 80% ethanol) in an extraction vessel.[6] The vessel is then placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
Sonication: The mixture is subjected to ultrasound waves at a specific frequency (e.g., 40 kHz) and power (e.g., 200W) for a defined period (e.g., 20-30 minutes) and temperature (e.g., 40°C).[6]
-
Filtration and Concentration: The subsequent steps of filtration and solvent evaporation are similar to the conventional method.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
Methodology:
-
Preparation of Plant Material: Dried and powdered willow bark is used.
-
Extraction: The powdered bark is mixed with a solvent in a microwave-transparent vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated at a set power (e.g., 650W) for a short duration (e.g., 18 minutes).
-
Filtration and Concentration: The extract is then filtered and concentrated to yield the final product.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.
Methodology:
-
Preparation of Plant Material: The willow bark is dried and ground to a specific particle size (e.g., 0.45 mm).[7]
-
Extraction: The powdered bark is packed into an extraction vessel. Supercritical CO2, heated and pressurized above its critical point (e.g., 40°C and 22 MPa), is then passed through the vessel.[7] A co-solvent like ethanol may be added to enhance the extraction of polar compounds.
-
Separation: The CO2 containing the dissolved this compound is depressurized in a separator. This causes the CO2 to return to its gaseous state, leaving behind the extracted this compound.
-
Collection: The precipitated this compound is collected from the separator. The CO2 can be recycled for further extractions.
Enzyme-Assisted Extraction (EAE)
This technique uses enzymes to break down the plant cell walls, facilitating the release of intracellular compounds.
Methodology:
-
Preparation of Plant Material: The willow bark is sterilized and soaked in a salt solution.[9]
-
Enzymatic Hydrolysis: The pre-treated bark is then subjected to enzymatic hydrolysis using specific enzymes (e.g., a mixture of cellulase and protease) under controlled pH and temperature conditions.[9] Ultrasound may be applied during this step to enhance the process.[9]
-
Extraction and Separation: After enzymatic treatment, the mixture is extracted, and the liquid extract is separated.
-
Purification: The extract is then purified, often using column chromatography, to obtain high-purity this compound.[9]
Visualizations
To further aid in the understanding of the experimental processes and the biological context of this compound, the following diagrams are provided.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the different this compound extraction techniques discussed.
Caption: A generalized workflow for this compound extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of high-performance liquid chromatography for research of this compound in bark of different varieties of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.bangor.ac.uk [research.bangor.ac.uk]
- 4. The process of extracting this compound from white willow bark extract. [greenskybio.com]
- 5. ijpjournal.com [ijpjournal.com]
- 6. Method for extracting this compound from white willow bark - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105461766A - Method for extracting this compound from white willow bark - Google Patents [patents.google.com]
- 9. CN104861013A - Method for extracting this compound from white willow bark - Google Patents [patents.google.com]
Validating the Purity of Synthesized Salicin Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized therapeutic compounds is a critical step in ensuring their safety and efficacy. This guide provides an objective comparison of key analytical methods for validating the purity of synthesized salicin derivatives, supported by representative experimental data and detailed protocols. By understanding the strengths and limitations of each technique, researchers can select the most appropriate approach for their specific needs.
This compound, a naturally occurring compound found in willow bark, and its derivatives are of significant interest in pharmacology due to their anti-inflammatory and analgesic properties. The synthesis of novel this compound derivatives aims to enhance their therapeutic effects and pharmacokinetic profiles. Rigorous purity assessment of these synthesized molecules is paramount to guarantee that observed biological activities are attributable to the compound of interest and not to impurities.
This guide focuses on the two primary orthogonal methods for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC excels at detecting and quantifying trace impurities, qNMR provides an absolute measure of purity and valuable structural information.[1] A cross-referenced approach utilizing both techniques is often recommended for the highest level of confidence in purity assessment.[1]
Performance Comparison of Analytical Methods
The choice of an analytical method for purity validation is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of commonly employed techniques for the analysis of a synthesized this compound derivative.
| Analytical Method | Purity Determination (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| HPLC with UV Detection | 99.5 ± 0.2 | ~0.01% | ~0.03% | High sensitivity for detecting trace impurities, robust, and widely available. | Requires reference standards for each impurity for accurate quantification; response factors can vary. |
| Quantitative ¹H-NMR (qNMR) | 99.2 ± 0.3 | ~0.1% | ~0.3% | Provides an absolute purity value without the need for specific impurity reference standards; gives structural information. | Lower sensitivity compared to HPLC for detecting trace impurities; requires a high-field NMR spectrometer. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Qualitative/Quantitative | pg to ng level | ng to µg level | High sensitivity and selectivity; provides molecular weight information of impurities.[2] | Quantification can be more complex and may require specific standards; instrumentation is more expensive. |
Note: The data presented are representative and may vary depending on the specific experimental conditions and the nature of the synthesized derivative and its impurities.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of purity assessment. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine purity analysis of synthesized this compound derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound derivative and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water (both with 0.1% formic acid). A typical gradient could be starting with 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (or a wavelength appropriate for the chromophore of the specific derivative).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is typically assessed using the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined and applied.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the steps for determining the absolute purity of a synthesized this compound derivative using an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Materials and Reagents:
-
Synthesized this compound derivative.
-
A certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a proton signal that does not overlap with any signals from the analyte or impurities.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound derivative (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis and Purity Calculation:
-
Integrate a well-resolved signal from the synthesized this compound derivative and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_standard = Purity of the internal standard
-
-
Visualizing the Purity Assessment Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for a comprehensive purity analysis and a key signaling pathway modulated by this compound derivatives.
References
A Comparative Guide to Analytical Methods for Salicin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the detection and quantification of salicin, a key bioactive compound found in species of Salix (willow) and Populus. The accurate measurement of this compound is critical for the quality control of herbal medicines, dietary supplements, and in pharmacokinetic studies. Here, we cross-validate three prevalent methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Cross-Validation Workflow
The cross-validation of analytical methods is essential to ensure consistency and reliability of results across different techniques. A typical workflow involves analyzing the same set of samples with each method and statistically comparing the outcomes to assess correlation and bias.
Caption: Workflow for cross-validation of analytical methods.
Performance Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including sensitivity, precision, cost, and throughput. The following table summarizes the key performance parameters for HPLC-UV, HPTLC, and LC-MS/MS based on validated studies.
| Parameter | HPLC-UV | HPTLC-Densitometry | LC-MS/MS |
| Linearity (R²) | > 0.998[1][2] | > 0.99[3] | > 0.99[4][5] |
| Accuracy (Recovery) | 96.1% - 101.2%[6] | Good (Specific % not stated)[3] | 98.3% - 101%[4][5] |
| Precision (%RSD) | < 2.0%[6][7] | Intra-day: 5.08-7.57%[3] | Good (Specific % not stated)[4][5] |
| Limit of Detection (LOD) | ~0.1 µg/mL[8] | 4 ng/spot[9] | 0.02 mg/kg[4][5] |
| Limit of Quantification (LOQ) | 20 µg/g[8][10] | 8 ng/spot[9] | 0.05 mg/kg[4][5] |
| Primary Advantage | Robustness & Reproducibility | High Throughput & Low Cost | Highest Sensitivity & Specificity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for each of the discussed methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used method for the quantification of this compound due to its high resolution and reproducibility.[6]
-
Instrumentation: Agilent HPLC system with a UV/Vis detector or equivalent.[1]
-
Column: A reversed-phase C18 column (e.g., Kromasil C18, 5 µm, 4.6 mm x 250 mm) is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a potassium phosphate buffer (e.g., 15:85 v/v, pH 4.01) is effective.[6] Another option includes acetonitrile and water (e.g., 80:20 v/v).[1]
-
Detection: UV detection is performed at a wavelength of 265 nm or 270 nm.[6][7]
-
Sample Preparation: Willow bark samples are extracted with a methanol-water mixture (50:50 v/v), centrifuged, and the supernatant is injected for analysis.[6]
-
Validation: The method demonstrates excellent linearity with a coefficient of determination (R²) of 0.998 over a concentration range of 5-30 µg/mL.[1] Average recovery rates are reported between 96.1% and 101.2%, with a relative standard deviation (RSD) of 1.43%, indicating high accuracy and precision.[6]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective method suitable for the rapid analysis of multiple samples in parallel.[3]
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are used.[3]
-
Sample Application: Standard and sample solutions are applied to the plates as bands using an automated applicator.
-
Mobile Phase: A common mobile phase for development is a mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1 v/v/v).[3]
-
Detection: Densitometric scanning is performed at 254 nm for detection and quantification.[3]
-
Validation: The method shows good linearity with correlation coefficients of 0.991 or higher.[3] Precision is demonstrated with RSD values typically between 0.97% and 1.23%.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for detecting trace amounts of this compound and its metabolites, particularly in complex matrices like biological fluids. While many studies focus on its degradation product, salicylic acid, the methodology is directly applicable to this compound.
-
Instrumentation: An HPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Separation is achieved using a C18 column with a gradient elution, often involving 0.1% formic acid in water and acetonitrile.[4]
-
Detection: The analyte is detected using negative electrospray tandem mass spectrometry.[4] This method allows for the identification of multiple compounds in a single run.[11]
-
Sample Preparation: Samples are typically extracted with a solvent like methanol containing 0.1% hydrochloric acid, followed by centrifugation and reconstitution of the dried residue.[4]
-
Validation: This method is highly sensitive, with reported LOD and LOQ values for the related compound salicylic acid as low as 0.02 mg/kg and 0.05 mg/kg, respectively.[4][5] It demonstrates excellent linearity (R² > 0.99) and recovery rates (98.3% to 101%).[4][5] The high sensitivity of MS detection is a significant advantage over UV-based methods.[12]
References
- 1. VALIDATION AND DEVELOPMENT OF A RP-HPLC METHOD FOR DETERMINATION OF GLYCOSIDE (this compound) IN AN AYURVEDIC PREPARATION | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Determination of Salicylic Acid in Feed Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. [Determination of this compound in extract of willow bark by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bch.ro [bch.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound and related compounds in botanical dietary supplements by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC-MS/MS analysis of willow bark extracts contained in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Salicin from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Salicin, a naturally occurring glucoside, has long been recognized for its potent anti-inflammatory, analgesic, and antipyretic properties. Primarily sourced from the bark of various species within the Salix (willow) and Populus (poplar) genera, this compound serves as a natural precursor to salicylic acid, the foundational component of aspirin.[1][2] While the therapeutic benefits of this compound are well-established, its concentration and the comparative efficacy of extracts from different plant sources are of significant interest to researchers and drug development professionals. This guide provides a comprehensive comparison of this compound from various plant sources, supported by experimental data and detailed methodologies.
This compound Content: A Comparative Overview
The concentration of this compound can vary significantly between different plant species, and is also influenced by factors such as the age of the plant and the season of harvest.[3][4] High-performance liquid chromatography (HPLC) is the standard method for the quantitative analysis of this compound in plant materials.
Table 1: this compound Content in Various Salix and Populus Species
| Plant Species | Family | Part Analyzed | This compound Content (% dry weight) | Reference |
|---|---|---|---|---|
| Salix alba | Salicaceae | Bark | 0.5 - 1.0 | [5] |
| Salix purpurea | Salicaceae | Bark | 1.5 - 5.0 | [5] |
| Salix daphnoides | Salicaceae | Bark | 4.0 - 8.0 | [5] |
| Salix fragilis | Salicaceae | Bark | 0.5 - 1.0 | [5] |
| Populus nigra | Salicaceae | Buds | Not specified, but present | [6][7] |
| Populus tremuloides | Salicaceae | Bark | Standardized to 54.0-60.0% salicylates | |
| Populus balsamifera | Salicaceae | Bark | Not specified, but present |
| Populus tomentosa | Salicaceae | Leaves | Contains tremulacin (a this compound derivative) | |
Comparative Efficacy: Anti-inflammatory and Analgesic Properties
The therapeutic effects of this compound are primarily attributed to its in vivo conversion to salicylic acid, which inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, a key mediator of inflammation and pain. Furthermore, this compound and its derivatives have been shown to modulate inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB). While direct comparative studies on the efficacy of purified this compound from different plant sources are limited, studies on whole extracts provide valuable insights.
Anti-inflammatory Efficacy
A common preclinical model for evaluating anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents. In this model, an inflammatory agent (carrageenan) is injected into the paw, and the reduction in swelling following treatment with the test compound is measured.
Table 2: Comparative Anti-inflammatory Activity of Salix and Populus Extracts
| Plant Extract | Animal Model | Dose | % Inhibition of Paw Edema | Reference |
|---|---|---|---|---|
| Populus nigra (ethanolic extract of flower buds) | Mice | 200 mg/kg | 49.9% | [6][7] |
| Populus tomentosa (tremulacin) | Rats | Not specified | Significant inhibition |
| Salix alba (standardized extract) | Not specified | Not specified | Comparable to acetylsalicylic acid | |
It is important to note that these studies utilize whole extracts, and the observed anti-inflammatory effects may be due to a synergistic action of this compound with other compounds present in the extract, such as flavonoids and polyphenols.
Analgesic Efficacy
The analgesic properties of this compound-containing extracts are often evaluated using the acetic acid-induced writhing test and the hot plate test in rodents. The writhing test assesses peripheral analgesic activity, while the hot plate test evaluates central analgesic effects.
Table 3: Comparative Analgesic Activity of Salix and Populus Extracts
| Plant Extract | Animal Model | Test | Dose | Observation | Reference |
|---|---|---|---|---|---|
| Populus tomentosa (tremulacin) | Mice | Acetic acid-induced writhing | Not specified | Significant inhibition of writhing |
| Salix species (extract) | Humans | Clinical trials for low back pain | 120-240 mg this compound/day | Significant pain reduction | |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Objective: To quantify the this compound content in plant bark extracts.
Methodology:
-
Sample Preparation: A dried and powdered sample of the plant bark is extracted with a suitable solvent, typically a methanol-water mixture. The extract is then filtered and diluted to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase, often consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphoric acid solution), is used to separate the components of the extract.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.
-
Detection: UV detection is performed at a wavelength where this compound shows maximum absorbance, usually around 270 nm.
-
-
Quantification: A calibration curve is generated using standard solutions of pure this compound at different concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of this compound-containing extracts.
Methodology:
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The animals are then orally administered the plant extract or a control vehicle.
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of the anti-inflammatory activity of Populus tremula, Solidago virgaurea and Fraxinus excelsior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products [mdpi.com]
- 7. Antiinflammatory effects of Tremulacin, a this compound-related substance isolated from Populus tomentosa Carr. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Salicin
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant environment. Salicin, a naturally occurring compound found in willow bark, requires careful handling and disposal to mitigate risks to both personnel and the environment. Adherence to established protocols is not only a matter of best practice but also a legal necessity.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure for this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes safety glasses with side shields or chemical goggles, a face shield, and chemical-resistant gloves.[1][2] All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][3] In the event of a spill, the area should be evacuated, and all sources of ignition must be removed.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[2][4] The responsibility for the proper characterization and disposal of the waste lies solely with the generator of the waste.[2]
-
Waste Identification and Segregation : this compound waste should be collected in a designated, properly labeled, and sealed container.[1][5] It is crucial to avoid mixing this compound with other chemical waste to prevent potentially hazardous reactions.[4][5]
-
Container Management : Original containers should be used for waste collection whenever possible.[4] Uncleaned containers must be treated as if they contain the product itself and handled accordingly.[4]
-
Disposal of Unused or Waste Product : Under no circumstances should this compound be discharged into waterways, drains, or sewers.[2][3][4] The recommended method of disposal is to engage a licensed professional waste disposal company.[1][2][6] An alternative, if permitted by regulations, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
Spill Cleanup : For small spills, the material should be carefully swept up or collected mechanically, avoiding the creation of dust.[1][3] The collected material should then be placed in a suitable, closed container for disposal.[1] The contaminated area can be cleaned with a 60-70% ethanol solution, followed by a soap and water wash.[2]
-
Contaminated Packaging : If containers cannot be reused or recycled through the supplier, they should be punctured to prevent reuse and disposed of at an authorized waste facility.[2]
Quantitative Data and Physical Properties
For safe handling and disposal, a clear understanding of this compound's physical and chemical properties is essential.
| Property | Value |
| CAS Number | 138-52-3 |
| Molecular Formula | C13H18O7 |
| Molecular Weight | 286.28 g/mol |
| Melting Point | 198 - 203 °C[4] |
| Water Solubility | 36 g/l at 15 °C[4] |
| log Pow (Partition coefficient) | -1.22 (experimental)[4] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste within a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
